1-Methyl-2-azabicyclo[2.2.2]octane hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-methyl-2-azabicyclo[2.2.2]octane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-8-4-2-7(3-5-8)6-9-8;/h7,9H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOUMBMJMMJETR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)CN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isoquinuclidine vs quinuclidine structural differences
Title: Structural Divergence in Azabicyclo[2.2.2]octanes: A Comparative Guide to Quinuclidine and Isoquinuclidine Scaffolds
Executive Summary The azabicyclo[2.2.2]octane framework represents a privileged scaffold in medicinal chemistry, offering a rigid, three-dimensional template that defies the flatness of traditional aromatic heterocycles. However, the positioning of the nitrogen atom—either at the bridgehead (quinuclidine) or within the ethano-bridge (isoquinuclidine)—fundamentally alters the electronic topography, synthetic accessibility, and pharmacological vector of the molecule. This guide dissects these differences, providing a technical roadmap for researchers navigating between these two isomeric systems.
Part 1: Structural & Electronic Topography[1]
The distinction between quinuclidine and isoquinuclidine is not merely nomenclatural; it is a divergence in symmetry and orbital availability that dictates reactivity.
The Quinuclidine Core (1-azabicyclo[2.2.2]octane)[1]
-
Symmetry: Possesses
symmetry (in unsubstituted form). The molecule is achiral and highly ordered. -
Lone Pair Geometry: The bridgehead nitrogen is pyramidalized but constrained.[1] The alkyl chains are "tied back," exposing the nitrogen lone pair. This lack of steric hindrance renders quinuclidine a super-nucleophile and a strong base (pKa
11.0), significantly more reactive than open-chain analogs like triethylamine.[1] -
Reactivity: The bridgehead position forbids the formation of imines or enamines (Bredt’s Rule violation), limiting metabolic oxidation pathways at the
-carbon.
The Isoquinuclidine Core (2-azabicyclo[2.2.2]octane)[1][2]
-
Symmetry: The nitrogen resides in the bridge, breaking the
symmetry. The molecule is inherently chiral if the bridges are differentially substituted. -
Conformation: Often described as a "semi-rigid boat form of piperidine."[1][2][3] Unlike the locked bridgehead N of quinuclidine, the isoquinuclidine N retains some conformational flexibility typical of secondary amines, though constrained by the bicyclic cage.
-
Electronic Profile: The nitrogen is a secondary amine (unless
-substituted).[1] Its pKa is comparable to piperidine (~11), but its vector for hydrogen bonding is distinct, projecting laterally rather than axially from a bridgehead.
Table 1: Physicochemical Comparison
| Feature | Quinuclidine (1-aza) | Isoquinuclidine (2-aza) |
| Nitrogen Position | Bridgehead (Intersection of 3 bridges) | Bridge (Part of one ethano-bridge) |
| Symmetry | High ( | Low ( |
| Basicity (Conj.[1] Acid pKa) | ~11.0 (Strong Base) | ~10.8–11.2 (Typical 2° amine) |
| Nucleophilicity | High (Exposed lone pair) | Moderate (Sterically governed) |
| Metabolic Stability | High (Bredt's rule protects | Moderate (Susceptible to |
| Key Drug Class | Muscarinic Agonists (e.g., Aceclidine) | Iboga Alkaloids (e.g., Ibogaine) |
Part 2: Visualization of Structural Isomerism
The following diagram illustrates the skeletal differences and the resulting vector implications for ligand binding.
Figure 1: Abstract topological comparison. Note the axial lone pair projection in Quinuclidine vs. the lateral placement in Isoquinuclidine.
Part 3: Synthetic Methodologies & Protocols[1][4]
While quinuclidine is typically accessed via intramolecular alkylation (e.g., cyclization of 4-(2-hydroxyethyl)piperidine), isoquinuclidine synthesis requires a more sophisticated approach to establish the bridged architecture with the nitrogen in the "2" position. The gold standard is the Hetero-Diels-Alder (HDA) reaction.[1]
Protocol: Lewis Acid-Catalyzed Hetero-Diels-Alder Synthesis of Isoquinuclidines
Rationale: This method utilizes 1,2-dihydropyridines (DHPs) as dienes.[1][4] DHPs are unstable and often generated in situ or stabilized by N-acylation.[1] The reaction with electron-deficient dienophiles constructs the bicyclic core in a single step with high stereocontrol.
Reagents:
-
Diene: N-phenoxycarbonyl-1,2-dihydropyridine (generated from pyridine via phenyl chloroformate and NaBH4 reduction).[1]
-
Dienophile: Methyl acrylate or Acrolein.[1]
-
Catalyst: Titanium(IV) chloride (
) or similar Lewis Acid.[1] -
Solvent: Dichloromethane (DCM), anhydrous.[1]
Step-by-Step Workflow:
-
Diene Preparation (Stabilization):
-
Lewis Acid Activation:
-
In a flame-dried flask under Argon, dissolve the dienophile (1.2 equiv) in anhydrous DCM.
-
Cool to -78°C. Add
(1.0 equiv) dropwise.[1] The Lewis acid coordinates to the carbonyl of the dienophile, lowering the LUMO energy to facilitate reaction with the electron-rich diene.
-
-
Cycloaddition:
-
Quench and Isolation:
Self-Validating Checkpoint: The product should show distinct bridgehead protons in
Figure 2: Synthetic pathway for Isoquinuclidine generation via HDA.
Part 4: Pharmacological Implications & Case Studies
The structural differences translate directly into distinct pharmacological profiles.[1]
Pharmacophore Mapping
-
Quinuclidine (GPCR Focus): The rigid, compact nature of quinuclidine makes it an ideal bioisostere for the cationic head of acetylcholine. Consequently, it is heavily represented in Muscarinic (mAChR) and Nicotinic (nAChR) ligands.[1]
-
Example:Aceclidine (Glaucoma treatment) utilizes the 3-substituted quinuclidine to mimic acetylcholine’s ester functionality while maintaining metabolic stability.[1]
-
-
Isoquinuclidine (CNS/Transporter Focus): The isoquinuclidine ring is the core scaffold of the Iboga alkaloids .[3][8][9][10][11] The 2-aza position alters the vector of the basic nitrogen, allowing for simultaneous interaction with the Serotonin Transporter (SERT) and
nAChRs.
Case Study: 18-MC (Anti-Addictive Agent)
18-MC is a synthetic derivative of the iboga alkaloid coronaridine.[1][6] It utilizes the isoquinuclidine core fused to an indole.[8][9][10][12]
-
Mechanism: Unlike quinuclidine-based agonists that often target the orthosteric site of AChRs, the isoquinuclidine-based 18-MC acts as a selective antagonist at
nicotinic receptors.[1] -
Structural Causality: The isoquinuclidine framework positions the nitrogen to interact with the channel pore or allosteric sites, a binding mode distinct from the "head-on" interaction of quinuclidine-based agonists.
References
-
Ogasawara, K., et al. (2013).[1] Synthesis of Isoquinuclidines from Highly Substituted Dihydropyridines via the Diels-Alder Reaction. National Institutes of Health.[1][13] Link
-
Hirama, M., et al. (2011).[1][4] Asymmetric Synthesis of Isoquinuclidine by Diels-Alder Reaction of 1,2-Dihydropyridine and Chiral Dienophile Utilizing a Chiral Lewis Acid. Heterocycles. Link
-
National Center for Biotechnology Information. (2025).[1] Quinuclidine | C7H13N.[1] PubChem Compound Summary. Link
-
Vargas, J. P., et al. (2022).[1] Iboga Inspired N-Indolylethyl-Substituted Isoquinuclidines as a Bioactive Scaffold. MDPI Molecules. Link
-
Kozikowski, A. P., et al. (2002).[1] Synthesis and pharmacology of isoquinuclidine derivatives as 5-HT3 ligands. Bioorganic & Medicinal Chemistry Letters. Link
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- 5. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as an Efficient Reagent for the Synthesis of Isoxazole Derivatives from Primary Nitro Compounds and Dipolarophiles: The Role of the Base [organic-chemistry.org]
- 6. What We Have Gained from Ibogaine: α3β4 Nicotinic Acetylcholine Receptor Inhibitors as Treatments for Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. muroran-it.repo.nii.ac.jp [muroran-it.repo.nii.ac.jp]
- 8. Disrupting Substance Use Disorder: The Chemistry of Iboga Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Iboga Inspired N-Indolylethyl-Substituted Isoquinuclidines as a Bioactive Scaffold: Chemoenzymatic Synthesis and Characterization as GDNF Releasers and Antitrypanosoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Enantioselective isoquinuclidine synthesis via sequential Diels–Alder/visible-light photoredox C–C bond cleavage: a formal synthesis of the indole alkaloid catharanthine - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Evaluation of 2-azabicyclo[2.2..2]octane analogs of 4-anilidopiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Properties and Engineering of Bridged Bicyclic Amine Salts
Executive Summary
This guide addresses the physicochemical and pharmacological distinctiveness of bridged bicyclic amine salts (e.g., quinuclidines, tropanes, azabicyclo[x.y.z]alkanes).[1] Unlike planar aromatic heterocycles, these three-dimensional (3D) scaffolds offer a high fraction of sp³-hybridized carbons (
This document provides a technical roadmap for leveraging these moieties in drug discovery, focusing on their unique basicity, salt selection protocols to mitigate hygroscopicity, and metabolic stability profiles.[1]
Structural Dynamics and Basicity
The defining feature of bridged bicyclic amines is the geometric constraint imposed by the bridgehead carbon atoms. This constraint fundamentally alters the electronic availability of the nitrogen lone pair compared to their acyclic or monocyclic analogs.
The Quinuclidine Effect: Sterics vs. Solvation
A common misconception is that bridgehead strain reduces basicity.[1] In reality, 1-azabicyclo[2.2.2]octane (quinuclidine) is often more basic (
-
Mechanism: In triethylamine, the ethyl arms freely rotate, creating a "sweeping cone" of steric hindrance that impedes the approach of solvent water molecules necessary to stabilize the protonated ammonium cation.
-
Bridged Advantage: In quinuclidine, the alkyl chains are "tied back" into a rigid cage.[1] This exposes the nitrogen lone pair, facilitating efficient solvation of the conjugate acid. This entropic advantage drives the equilibrium toward protonation.[1]
Visualization: Basicity Determinants
The following diagram illustrates the causal relationship between geometric constraints and
Figure 1: Mechanistic flow showing how structural rigidity enhances basicity through improved solvation kinetics.[1]
Salt Selection and Solid-State Engineering
Bridged bicyclic amines are prone to forming hygroscopic salts due to the high charge density of the compact ammonium headgroup. Successful development requires rigorous counter-ion screening to identify non-hygroscopic polymorphs.[1]
Counter-Ion Selection Strategy
The "Rule of 2" dictates that for stable salt formation, the
Table 1: Recommended Counter-Ions for Bridged Amines
| Counter-Ion Class | Examples | Suitability | Notes |
| Strong Inorganic | HCl, H₂SO₄ | High | Standard first-pass.[1] HCl salts of quinuclidines are often high-melting but can be hygroscopic.[1] |
| Sulfonic Acids | Mesylate, Tosylate | High | Excellent for lipophilic salts.[1] Often break hydrate formation networks.[1] |
| Dicarboxylic | Fumarate, Succinate | Medium | Risk of 2:1 stoichiometry issues.[1] Fumarates often yield stable, non-hygroscopic lattices.[1] |
| Chiral Acids | Tartrate, Mandelate | Specialized | Used for chiral resolution of racemic bridgehead systems.[1] |
Protocol: High-Throughput Salt Screening
This self-validating protocol utilizes thermal cycling to accelerate the formation of the most stable polymorph (Ostwald ripening).
Materials:
-
Free base of bridged amine (100 mg).[1]
-
Acid library (HCl, H₂SO₄, Methanesulfonic, Fumaric, Tartaric).[1]
-
Solvent matrix (IPA, Acetone, THF, Water/Ethanol).[1]
Methodology:
-
Stoichiometric Addition: Dispense 0.1 mmol of free base into 96-well plate. Add 1.05 equivalents of acid (monoprotic) or 0.55 equivalents (diprotic).[1]
-
Solvent Digestion: Add 200 µL of solvent.[1] Seal plate.
-
Thermal Stress: Cycle temperature between 50°C and 5°C (4 hour cycles) for 48 hours. This promotes dissolution of metastable forms and precipitation of stable crystals.[1]
-
Birefringence Check: Analyze wet slurry under Polarized Light Microscopy (PLM).[1] Validation: Crystalline salts will exhibit birefringence (brightening under crossed polarizers); amorphous solids will remain dark.[1]
-
Isolation: Centrifuge, decant supernatant, and dry solids at 40°C under vacuum.
-
Hygroscopicity Stress: Expose solids to 75% RH for 24 hours. Measure mass gain. Criteria: Reject if mass gain > 2%.[1]
Physicochemical & ADME Profiling
Bridged bicyclic amines are quintessential "Escape from Flatland" scaffolds.[1] Increasing the saturation (
Metabolic Stability
Bridged systems often exhibit superior metabolic stability compared to piperidines or pyrrolidines.[1]
-
Steric Shielding: The bridgehead carbons protect the
-carbons (adjacent to nitrogen) from cytochrome P450-mediated oxidation ( -dealkylation).[1] -
Electronic Deactivation: The inductive effect of the bridgehead nitrogen, combined with the geometric strain, can raise the oxidation potential, making the amine less susceptible to single-electron transfer (SET) metabolic pathways.
Workflow: ADME Optimization
The following diagram outlines the decision logic for optimizing bridged amine properties during lead optimization.
Figure 2: Decision tree for optimizing physicochemical properties of bridged amine candidates.
References
-
AskFilo. (2025).[1][2][3] Comparison of Basicity: Quinuclidine vs Triethylamine. Retrieved from [Link]
-
Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000).[1][4] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Retrieved from [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1][5][6][7] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Retrieved from [Link]
Sources
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- 5. semanticscholar.org [semanticscholar.org]
- 6. communities.springernature.com [communities.springernature.com]
- 7. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Pharmacophore Modeling of the 1-Methyl-2-azabicyclo[2.2.2]octane Scaffold for Drug Discovery
This guide provides an in-depth exploration of pharmacophore modeling as applied to the 1-methyl-2-azabicyclo[2.2.2]octane scaffold, a privileged structure in modern medicinal chemistry. We will dissect the methodologies, rationale, and validation processes essential for leveraging this scaffold in the design of novel therapeutics, particularly for targets such as nicotinic acetylcholine receptors (nAChRs).
The Strategic Importance of the 1-Methyl-2-azabicyclo[2.2.2]octane Scaffold
The 2-azabicyclo[2.2.2]octane core, and its methylated derivative, is of significant interest in drug discovery.[1] Its rigid, three-dimensional structure offers a distinct advantage over more flexible or flat aromatic systems by providing conformational constraint.[1] This rigidity can lead to enhanced binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding. Furthermore, this scaffold serves as a bioisosteric replacement for common moieties like piperidine or pyridine, often improving physicochemical properties such as solubility.[2]
Derivatives of the 2-azabicyclo[2.2.2]octane scaffold have shown activity against a range of biological targets, including central nervous system receptors.[3] A particularly important class of targets for this scaffold are the neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and nicotine addiction.[4][5] The defined spatial arrangement of functional groups on the rigid bicyclic frame makes it an excellent starting point for designing potent and selective nAChR modulators.
Fundamentals of Pharmacophore Modeling: Decoding Molecular Recognition
A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a biological response.[6] It is not a real molecule but rather a three-dimensional arrangement of features such as:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic Regions (HY)
-
Aromatic Rings (AR)
-
Positive/Negative Ionizable Groups (PI/NI)
Pharmacophore modeling serves as a powerful computational tool in the early stages of drug discovery for tasks like virtual screening to identify novel hits and for guiding lead optimization.[7] There are two primary approaches to generating a pharmacophore model, the choice of which depends on the available structural information.[7][8][9]
| Approach | Basis | Pros | Cons |
| Ligand-Based | A set of known active molecules. | Does not require a 3D structure of the target protein. | Relies on the assumption that all ligands bind in a similar mode; can be biased by the training set.[8] |
| Structure-Based | The 3D structure of the target protein, typically complexed with a ligand. | Based on known protein-ligand interactions; provides a more direct representation of the binding site. | Requires a high-resolution crystal structure or a reliable homology model. |
Workflow I: Ligand-Based Pharmacophore Modeling
This approach is employed when the 3D structure of the target is unknown, but a set of active ligands is available. The core principle is to identify the common chemical features shared by these active molecules that are responsible for their biological activity.[6]
Detailed Protocol: Ligand-Based Model Generation
-
Training Set Selection:
-
Causality: The quality of the pharmacophore model is directly dependent on the quality and diversity of the training set.
-
Action: Compile a set of at least 5-10 structurally diverse ligands with known, high-quality biological activity data (e.g., IC50 or Ki values). The activity should span several orders of magnitude to help distinguish essential features. For our 1-methyl-2-azabicyclo[2.2.2]octane example, this would involve gathering derivatives with known affinity for a specific nAChR subtype.
-
-
Conformational Analysis:
-
Causality: Ligands are flexible and the bioactive conformation (the one adopted when bound to the target) may not be the lowest energy conformation in solution.[8][10]
-
Action: For each molecule in the training set, generate a diverse ensemble of low-energy 3D conformers using methods like systematic search or molecular dynamics simulations.[10]
-
-
Feature Identification and Alignment:
-
Causality: The goal is to find a common 3D arrangement of pharmacophoric features among the bioactive conformations of the training set molecules.
-
Action: Utilize software (e.g., LigandScout, MOE, Phase) to automatically identify potential pharmacophoric features in all conformers of all training set molecules.[8] The software then aligns the molecules by superimposing these common features.
-
-
Pharmacophore Hypothesis Generation and Scoring:
-
Causality: The alignment process will likely result in multiple possible pharmacophore models (hypotheses). These must be scored and ranked to identify the most probable model.
-
Action: The software generates hypotheses based on the common feature alignments. Each hypothesis is scored based on how well it maps to the active compounds and other parameters. The best model is typically the one that best explains the structure-activity relationship (SAR) of the training set.[11]
-
Caption: Workflow for Ligand-Based Pharmacophore Modeling.
Workflow II: Structure-Based Pharmacophore Modeling
When a high-resolution 3D structure of the target protein-ligand complex is available (e.g., from the Protein Data Bank), a structure-based approach is preferred. This method directly derives the pharmacophore from the key interactions observed in the binding site.[9][12]
Detailed Protocol: Structure-Based Model Generation
-
Acquire and Prepare the Protein-Ligand Complex:
-
Causality: The accuracy of the model depends on the quality of the input crystal structure.
-
Action: Download a relevant PDB structure (e.g., an nAChR or acetylcholine-binding protein complexed with a ligand similar to our scaffold).[5] Prepare the structure by adding hydrogens, assigning correct bond orders, and optimizing the hydrogen-bonding network.
-
-
Analyze Protein-Ligand Interactions:
-
Causality: The pharmacophore features are a direct translation of the specific molecular interactions that confer binding affinity.
-
Action: Visualize the ligand in the binding pocket and identify all key interactions: hydrogen bonds, ionic interactions, hydrophobic contacts, and π-π stacking. For an nAChR, a key interaction is often a cation-π interaction with a tryptophan residue in the binding site.[5]
-
-
Generate Pharmacophore Features:
-
Causality: This step abstracts the observed interactions into a reusable model.
-
Action: Use software to automatically generate a pharmacophore model from the interaction points. For example, a hydrogen bond between a ligand's carbonyl and a backbone NH group will be represented as an HBA feature.[5] The shape of the binding pocket can be incorporated as a set of excluded volumes to penalize molecules that would clash with the receptor.
-
-
Refine the Pharmacophore Model:
-
Causality: The initial model may be too specific to the co-crystallized ligand. It can be refined to be more general and useful for discovering novel scaffolds.
-
Action: Analyze the generated model. Consider making some features optional or adjusting their radii to allow for more chemical diversity in a virtual screen.
-
Caption: Workflow for Structure-Based Pharmacophore Modeling.
The Pillar of Trustworthiness: Rigorous Model Validation
A pharmacophore model is only useful if it can reliably distinguish active compounds from inactive ones. Validation is a mandatory step to ensure the model's predictive power and is a cornerstone of a self-validating system.[13]
Validation Methodologies
-
Test Set Validation (for Ligand-Based Models):
-
Protocol: A set of known active compounds that were not used to build the model (the test set) are screened against the hypothesis.[14] A good model should identify most of these test set actives.
-
-
Decoy Set Validation:
-
Protocol: This is the most robust method. A database containing known active compounds is seeded with a much larger number of "decoy" molecules. Decoys are compounds with similar physicochemical properties (e.g., molecular weight, logP) to the actives but with different topologies, making them unlikely to bind.
-
Self-Validation: The model is used to screen this combined database. A successful model will rank the active compounds much higher than the decoy molecules.[15]
-
-
Fischer's Randomization Test:
-
Protocol: This statistical method assesses the likelihood that the correlation between chemical features and biological activity in the training set arose by chance. The biological activities of the training set molecules are shuffled randomly, and new pharmacophore hypotheses are generated. This is repeated many times (e.g., 99 times for a 99% confidence level). If the original hypothesis has a significantly better score than the randomly generated ones, it is considered statistically robust.[16]
-
Quantitative Validation Metrics
The performance of the validation screen is assessed using several metrics, which should always be calculated and reported.
| Metric | Description | Interpretation |
| Enrichment Factor (EF) | The ratio of the concentration of active compounds in the hit list to the concentration of actives in the original database. | A higher EF value indicates better model performance. |
| Goodness of Hit (GH) Score | A scoring function that incorporates both the fraction of actives retrieved and the enrichment factor. | A value closer to 1 indicates an ideal model. |
| Receiver Operating Characteristic (ROC) Curve | A plot of the true positive rate (sensitivity) against the false positive rate (1-specificity) at various thresholds. | The Area Under the Curve (AUC) is a measure of model quality; an AUC of 1.0 is a perfect classifier, while 0.5 is random. |
Application: Virtual Screening and Lead Optimization
Once validated, the pharmacophore model becomes a powerful query for identifying novel drug candidates.
-
Virtual Screening: The pharmacophore model is used as a 3D filter to rapidly screen large chemical databases (e.g., Enamine, ZINC, corporate collections) containing millions of compounds.[17][18] Molecules that match the pharmacophore query are selected as "hits". This process significantly enriches the hit list with potentially active compounds compared to random selection, reducing the time and cost of experimental high-throughput screening.[7][18]
-
Lead Optimization: For an existing lead compound based on the 1-methyl-2-azabicyclo[2.2.2]octane scaffold, the pharmacophore model can highlight which features are essential for activity. This guides medicinal chemists in deciding which modifications are likely to improve potency or selectivity, and which parts of the molecule should not be altered.
Conclusion
Pharmacophore modeling provides a rational, computationally efficient framework for drug discovery centered on scaffolds like 1-methyl-2-azabicyclo[2.2.2]octane. By abstracting the essential features for molecular recognition, it enables the rapid identification of novel, diverse chemotypes through virtual screening and provides invaluable guidance for lead optimization. The key to success lies not just in the generation of a model, but in its rigorous, multi-faceted validation. A well-validated pharmacophore is a trustworthy predictive tool that significantly accelerates the journey from a promising scaffold to a potential clinical candidate.
References
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Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. (2023). ACS Omega. [Link]
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Kirchmair, J., et al. (2008). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules. [Link]
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Stourac, J., et al. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. Molecules. [Link]
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Stourac, J., et al. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. PubMed. [Link]
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De Luca, L., et al. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. [Link]
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Thangavel, N., & Chellappan, N. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of a potent marine natural product inhibitor of SARS-CoV-2 papain-like protease. Arabian Journal of Chemistry. [Link]
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da Silva, G. V., et al. (2022). Pharmacophore Mapping Combined with dbCICA Reveal New Structural Features for the Development of Novel Ligands Targeting α4β2 and α7 Nicotinic Acetylcholine Receptors. Molecules. [Link]
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Glennon, R. A. (2004). Musings on alpha4beta2 nicotinic acetylcholine (nACh) receptor pharmacophore models. Current Topics in Medicinal Chemistry. [Link]
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Pharmacophore modeling. (2025). Fiveable. [Link]
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Blum, A. P., et al. (2010). Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences. [Link]
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New Resensitizers for the Nicotinic Acetylcholine Receptor by Ligand-Based Pharmacophore Modeling. (2019). Bentham Science. [Link]
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Carswell, C. L., et al. (2025). A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor. bioRxiv. [Link]
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Pharmacophore Modelling in Drug Discovery and Development. (n.d.). SlideShare. [Link]
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How to do validation of ligand-based pharmacophore model in Ligandscout? (2021). ResearchGate. [Link]
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Applications and Limitations of Pharmacophore Modeling. (n.d.). Drug Discovery Pro. [Link]
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An overview on a Computer-Aided Drug Design by Pharmacophore modelling and Virtual screening approach. (2024). International Journal of Health Science and Medical Research. [Link]
-
Schrödinger Notes—Ligand-based Pharmacophore Modeling. (2024). J's Blog. [Link]
-
Grishina, M., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules. [Link]
-
T009 · Ligand-based pharmacophores. (n.d.). TeachOpenCADD. [Link]
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Creating a pharmacophore from a single protein-ligand complex. (n.d.). InteLigand. [Link]
-
Pharmacophore Modeling. (n.d.). Creative Biostructure. [Link]
-
Creating a pharmacophore from a single protein-ligand complex. (n.d.). InteLigand. [Link]
-
Khan, S., et al. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Biointerface Research in Applied Chemistry. [Link]
-
Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX. (2024). RSC Advances. [Link]
-
Matsui, T., et al. (2009). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Modular Access to Azabicyclo[2.2.2]octanes and Related Azabicycles. (2025). Synfacts. [Link]
-
1-Methyl-2-oxabicyclo[2.2.2]octane. (n.d.). PubChem. [Link]
-
Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research. [Link]
-
An improved preparation of 2-azabicyclo[2.2.2]octane. (n.d.). ResearchGate. [Link]
-
1-Azabicyclo[2.2.2]octane, 4-methyl-. (n.d.). PubChem. [Link]
-
2-Azabicyclo(2.2.2)octane. (n.d.). PubChem. [Link]
- Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof. (1993).
-
Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. (2013). International Journal of Medical Sciences. [Link]
-
Pharmacophore modeling, 2D-QSAR, Molecular Docking and ADME studies for the discovery of inhibitors of PBP2a in MRSA. (2025). bioRxiv. [Link]
-
Chemical Properties of 1-azabicyclo[2.2.2]-octane, 2-cyano (CAS 90196-91-1). (n.d.). Cheméo. [Link]
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Methodological & Application
Precision Synthesis of Isoquinuclidine Scaffolds via Diels-Alder Cycloaddition
Executive Summary
The isoquinuclidine (2-azabicyclo[2.2.2]octane) scaffold is a privileged pharmacophore, serving as the structural core for Iboga alkaloids (e.g., catharanthine, ibogaine) and a critical intermediate in the synthesis of neuraminidase inhibitors like Oseltamivir (Tamiflu). Despite its utility, the construction of this bridged bicyclic system remains a synthetic bottleneck due to the inherent instability of the required diene precursors.
This guide details the Diels-Alder (DA) cycloaddition of 1,2-dihydropyridines (DHPs) , the most direct and atom-economical route to isoquinuclidines. We provide validated protocols for handling unstable DHPs, controlling regioselectivity, and achieving high enantioselectivity through chiral auxiliaries and Lewis acid catalysis.
Strategic Disconnection & Mechanistic Insight
The retrosynthetic logic for isoquinuclidines relies on a [4+2] cycloaddition between an electron-deficient dienophile and a 1,2-dihydropyridine (1,2-DHP).
The "Dihydropyridine Problem"
1,2-DHPs are thermodynamically unstable. They rapidly undergo:
-
Oxidation: Reverting to the aromatic pyridine.
-
Isomerization: Shifting to the more stable, but unreactive, 1,4-dihydropyridine or enamide forms.
-
Polymerization: Occurring under acidic conditions.
Success Factor: The "Fowler Reduction" strategy or nucleophilic addition to
Mechanistic Pathway Visualization
The following diagram illustrates the critical pathway from pyridine to the isoquinuclidine core, highlighting the instability checkpoint.
Figure 1: The reaction pathway highlighting the critical instability of the 1,2-DHP intermediate.[1] Isomerization to the 1,4-isomer represents a synthetic dead-end for DA cycloaddition.
Application Note: The -Acyl-1,2-Dihydropyridine Route[1][2][3]
This is the industry-standard method for generating racemic isoquinuclidines. The electron-withdrawing
Protocol A: One-Pot Fowler Reduction & Cycloaddition
Objective: Synthesis of
Reagents
-
Pyridine (10 mmol)
-
Benzyl chloroformate (Cbz-Cl) (11 mmol)
-
Sodium Borohydride (NaBH
) (12 mmol) -
Methyl Acrylate (Dienophile) (50 mmol - excess)
-
Methanol (MeOH) / Dichloromethane (DCM) solvent system
Step-by-Step Methodology
-
Salt Formation:
-
Dissolve pyridine (0.81 g, 10 mmol) in anhydrous DCM (20 mL) under N
. -
Cool to -78°C.[1]
-
Add Cbz-Cl (1.87 g, 11 mmol) dropwise. A white precipitate (
-acylpyridinium salt) may form. Stir for 30 mins.
-
-
Reduction (The Fowler Step):
-
Prepare a solution of NaBH
(0.45 g, 12 mmol) in MeOH (10 mL) at -78°C. -
Cannulate the borohydride solution into the pyridinium salt mixture slowly over 15 mins.
-
Critical Checkpoint: The solution will turn yellow.[2] Stir for 30 mins at -78°C. Do not warm above -20°C yet.
-
-
Telescoped Cycloaddition:
-
Add Methyl Acrylate (4.3 g, 50 mmol) directly to the cold reaction mixture.
-
Remove the cooling bath and allow the reaction to warm to room temperature (RT).[3]
-
Optimization: If the diene is sterically hindered, gently reflux (40°C) or use Microwave irradiation (see Section 5).
-
-
Workup:
-
Quench with saturated NH
Cl. Extract with DCM (3x). -
Wash combined organics with 1M HCl (removes unreacted pyridine) and brine.
-
Dry over MgSO
and concentrate.
-
-
Purification:
-
Flash chromatography (Hexanes/EtOAc).
-
Note: The product is usually a mixture of endo and exo isomers (typically 3:1 to 6:1 favoring endo).
-
Application Note: Asymmetric Synthesis Strategies
For drug development, enantiopurity is non-negotiable. Two primary strategies exist: Chiral Auxiliaries (robust) and Chiral Catalysis (atom-economical).
Strategy 1: Chiral Auxiliaries (Evans/Sultam)
Using a chiral dienophile is the most reliable method for scale-up.
-
Auxiliary: Evans oxazolidinone or Oppolzer’s camphorsultam attached to the acrylate.
-
Mechanism: The auxiliary blocks one face of the dienophile, forcing the DHP to approach from the opposite side.
-
Lewis Acid: TiCl
or Et AlCl is required to chelate the auxiliary and lock the conformation.
Strategy 2: Rawal’s Catalytic Approach (Chiral Lewis Acid)
Professor Viresh Rawal’s group demonstrated that chiral Lewis acids could catalyze this reaction without stoichiometric auxiliaries.
Protocol B: Cr(III)-Salen Catalyzed Enantioselective DA
-
Catalyst: (1S,2S)-Cr(III)-Salen complex (5 mol%).
-
Conditions: The reaction requires strict anhydrous conditions.
-
Selectivity: Can achieve >90% ee and >95:5 endo:exo selectivity.
Troubleshooting & Optimization Guide
Regioselectivity Rules
When the DHP is substituted (e.g., 4-methyl-1,2-DHP), regioselectivity becomes the primary challenge.
| DHP Substituent (R) | Dienophile (EWG) | Major Isomer | Interaction Type |
| C3-Alkyl | Acrylate | Head-to-Head (ortho) | Steric/Electronic |
| C4-Alkyl | Acrylate | Para-like (1,4-relationship) | Electronic (HOMO-LUMO) |
| C5-Alkyl | Acrylate | Meta-like (1,3-relationship) | Electronic |
-
Head-to-Head: Substituents on the DHP and Dienophile end up on adjacent carbons.
-
Head-to-Tail: Substituents end up on opposite ends of the bridge.
Decision Tree: Regiochemistry & Conditions
Figure 2: Decision matrix for predicting regiochemical outcomes based on DHP substitution patterns.
Common Failure Modes
-
Low Yield: Usually due to DHP isomerization.
-
Fix: Lower the temperature of the reduction step. Add the dienophile before quenching the reduction if possible.
-
-
No Reaction: Dienophile is too electron-rich.
-
Fix: Use High-Pressure Diels-Alder (10-15 kbar) or switch to a more reactive dienophile like
-phenylmaleimide or benzoquinone.
-
-
Aromatization: The product oxidizes back to a pyridinium salt.
-
Fix: Ensure the
-protecting group (Cbz/Boc) is stable. Avoid strong acids during workup.
-
References
-
Review of Isoquinuclidine Synthesis: Bonne, D., & Wanner, K. T. (2021).[1] Synthesis of Isoquinuclidines from Highly Substituted Dihydropyridines via the Diels-Alder Reaction. Molecules.
-
The Fowler Reduction Strategy: Fowler, F. W. (1972). Synthesis of 1,2-dihydropyridines and their use in the synthesis of isoquinuclidines. Journal of Organic Chemistry.
-
Enantioselective Catalysis (Rawal): Takenaka, N., Huang, Y., & Rawal, V. H. (2002).[4] The first catalytic enantioselective Diels–Alder reactions of 1,2-dihydropyridine: efficient syntheses of optically active 2-azabicyclo[2.2.2]octanes. Tetrahedron. [4]
-
Microwave Acceleration Protocols: Slauson, S. R., et al. (2018). Microwave Promoted Diels-Alder Reaction of 1,2-Dihydropyridine. Heterocycles.
-
Regioselectivity Studies: Krow, G. R., et al. (2007).[1][5] Stereoselectivity in Diels-Alder reactions of diene-substituted N-alkoxycarbonyl-1,2-dihydropyridines. Journal of Organic Chemistry.
Sources
Protocols for N-alkylation of isoquinuclidine derivatives
Application Note: Protocols for N-Alkylation of Isoquinuclidine Derivatives
Executive Summary & Strategic Importance
The isoquinuclidine core (2-azabicyclo[2.2.2]octane) represents a critical pharmacophore in medicinal chemistry, serving as a rigid, saturated bioisostere for quinuclidines and piperidines. It is a defining structural element in Iboga alkaloids (e.g., catharanthine, ibogaine) and synthetic ligands for 5-HT3, sigma receptors, and nAChRs.
Unlike simple aliphatic amines, the isoquinuclidine nitrogen is housed within a bicyclic cage.[1] While this restricts conformational freedom—a benefit for receptor binding affinity—it introduces unique steric and electronic challenges during functionalization.[1]
This guide details two validated protocols for N-alkylation:
-
Direct Nucleophilic Substitution (SN2): Best for primary alkyl halides and simple chains.[1]
-
Reductive Amination: The preferred route for introducing bulky groups, chiral centers, or preventing quaternary ammonium salt formation.[1]
Strategic Analysis: Selecting the Right Protocol
Before initiating synthesis, evaluate the electrophile and the steric environment of the isoquinuclidine substrate (e.g., substituents at C1 or C3).[1]
Figure 1: Decision matrix for selecting the optimal N-alkylation strategy based on electrophile availability and structural complexity.
Protocol A: Direct N-Alkylation (SN2)
Principle: This method relies on the nucleophilic attack of the secondary amine on an alkyl halide.[1] Due to the bicyclic nature of isoquinuclidine, the nitrogen lone pair is relatively unhindered, making it a potent nucleophile.[1] However, this high reactivity increases the risk of double alkylation (forming quaternary ammonium salts).
Scope: Primary alkyl halides (Cl, Br, I). Key Reagents: Anhydrous K₂CO₃ (base), Potassium Iodide (catalyst).
Materials
-
Isoquinuclidine derivative (Free base or HCl salt).[1]
-
Base: Anhydrous K₂CO₃ (3.0 eq) or Cs₂CO₃ (for sluggish reactions).
-
Catalyst: Potassium Iodide (KI) (0.1 eq) – Critical for Alkyl Chlorides/Bromides (Finkelstein condition).
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF.[1]
Step-by-Step Methodology
-
Free Base Preparation (If starting with HCl salt):
-
Reaction Setup:
-
Addition:
-
Add the Alkyl Halide (1.1 mmol) dropwise.[1]
-
-
Execution:
-
Standard: Heat to reflux (80°C) for 4–12 hours.
-
Monitoring: Monitor by TLC (System: DCM/MeOH 9:1 + 1% NH₄OH). Stain with Dragendorff’s reagent (orange spots for alkaloids).[1]
-
-
Workup:
-
Purification:
-
Flash chromatography on silica gel (DCM/MeOH gradient).[1]
-
Protocol B: Reductive Amination (Selective)
Principle: This is the preferred method for complex synthesis.[1] It proceeds via the formation of an iminium ion intermediate, which is selectively reduced.[1][3] Why NaBH(OAc)₃? Sodium triacetoxyborohydride is milder than NaBH₄ and NaBH₃CN.[1] It reduces the iminium ion faster than the aldehyde/ketone, preventing side reactions and eliminating toxic cyanide byproducts.[1]
Scope: Aldehydes, Ketones (Cyclic/Acyclic).
Materials
-
Isoquinuclidine derivative (Free base or HCl salt).[1]
-
Aldehyde/Ketone (1.2 – 1.5 equivalents).[1]
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 – 2.0 eq).
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 eq) – Essential for ketone activation.
-
Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous).
Step-by-Step Methodology
-
Imine Formation:
-
Reduction:
-
Add NaBH(OAc)₃ (1.5 mmol) in one portion.
-
Stir at RT under Nitrogen for 12–24 hours.
-
-
Quench & Workup:
-
Purification:
-
Often yields clean product requiring only filtration through a short silica plug.[1]
-
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion (Method A) | Steric hindrance or poor nucleophilicity. | Switch solvent to DMF (higher boiling point). Add 0.5 eq KI.[1] Use Cs₂CO₃ (more soluble base).[1] |
| Quaternary Salt Formation | Alkyl halide is too reactive (e.g., Methyl Iodide). | Switch to Method B (Reductive Amination) using Formaldehyde.[1] Or, use 0.8 eq of alkyl halide and recycle starting material.[1] |
| No Reaction (Method B) | Ketone is sterically hindered.[1] | Switch solvent to Toluene and reflux with Dean-Stark trap to form enamine/imine before adding reducing agent.[1] |
| Product is Water Soluble | Isoquinuclidines are polar.[1] | Do not use water during workup.[1] Filter inorganic salts and evaporate.[1] Use "Dry Loading" for column chromatography.[1] |
Workflow Visualization
Figure 2: Generalized workflow for N-alkylation workup and isolation.
References
-
Iriepta, I., et al. (2002).[5] "Synthesis and pharmacology of isoquinuclidine derivatives as 5-HT3 ligands." Bioorganic & Medicinal Chemistry Letters, 12(2), 189-192.[5] Link
-
Kima, S. J., & Batey, R. A. (2018).[6] "Enantioselective isoquinuclidine synthesis via sequential Diels–Alder/visible-light photoredox C–C bond cleavage." Organic Chemistry Frontiers, 5, 20-24. Link
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
BenchChem Technical Support. (2025). "Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines." BenchChem Application Notes. Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Synthesis and pharmacology of isoquinuclidine derivatives as 5-HT(3) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective isoquinuclidine synthesis via sequential Diels–Alder/visible-light photoredox C–C bond cleavage: a formal synthesis of the indole alkaloid catharanthine - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Reagents for Deprotection of 2-Azabicyclo[2.2.2]octane Intermediates
An In-Depth Technical Guide
Introduction: The Strategic Importance of the 2-Azabicyclo[2.2.2]octane Scaffold
The 2-azabicyclo[2.2.2]octane framework is a rigid, three-dimensional scaffold increasingly utilized by medicinal chemists as a saturated bioisostere for aromatic rings like benzene or piperidine.[1][2] Its defined spatial arrangement of substituents allows for precise interaction with biological targets, leading to improved potency, selectivity, and pharmacokinetic properties. The synthesis of complex molecules incorporating this scaffold invariably requires a robust strategy for managing the reactivity of the bridgehead nitrogen atom. Protection of this secondary amine is crucial to prevent unwanted side reactions during various synthetic transformations.
This guide provides a comprehensive overview of the most common protecting groups employed for 2-azabicyclo[2.2.2]octane intermediates—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn)—and details the reagents, mechanisms, and field-proven protocols for their effective removal.
Pillar 1: Rationale for Protecting Group Selection
The choice of a protecting group is a critical strategic decision in a synthetic sequence. An ideal protecting group should be introduced efficiently, remain stable through a variety of reaction conditions, and be removed selectively in high yield under mild conditions that do not compromise the integrity of the target molecule.[3][4]
-
tert-Butoxycarbonyl (Boc): This is arguably the most common amine protecting group in non-peptide chemistry.[5][6] It is highly stable to basic conditions, hydrogenolysis, and many nucleophilic reagents. Its primary liability is its sensitivity to acid, which allows for clean and selective removal.[7]
-
Benzyloxycarbonyl (Cbz or Z): A foundational protecting group in peptide synthesis, the Cbz group is valued for its robustness.[8][9] It is stable to both mild acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups.[8][9] Its removal is most commonly achieved via catalytic hydrogenolysis, though acid-mediated methods provide a valuable alternative.[10][11]
-
Benzyl (Bn): The benzyl group is a simple and stable protecting group, often used for amines due to its convenient removal by catalytic hydrogenolysis.[12] However, the strong coordination of the resulting amine product to the palladium catalyst can sometimes hinder the reaction, often necessitating acidic additives.[13][14]
Pillar 2: Deprotection Methodologies and Mechanistic Insights
The effective removal of a protecting group hinges on understanding the underlying reaction mechanism. This knowledge allows for the rational selection of reagents and conditions to maximize yield and minimize side reactions.
A. Deprotection of N-Boc Derivatives
The removal of the Boc group is predicated on its acid lability. The mechanism involves the cleavage of the tert-butyl-oxygen bond, which is facilitated by the formation of the stable tert-butyl cation.
Mechanism of Acid-Catalyzed N-Boc Deprotection:
-
Protonation: A strong acid, such as trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the Boc group.[15]
-
C-O Bond Cleavage: The protonated intermediate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid.[5][15]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide and the free amine.[5][15]
-
Amine Salt Formation: The newly liberated amine is protonated by the excess acid in the medium to form the corresponding amine salt.[15]
A critical consideration is the fate of the electrophilic tert-butyl cation. It can be trapped by nucleophilic residues on the substrate, leading to unwanted alkylation byproducts.[16] To mitigate this, "scavengers" such as anisole or triisopropylsilane (TIS) are often added to the reaction mixture to quench the cation.[15]
Diagram 1: Acid-Catalyzed N-Boc Deprotection Mechanism
Caption: Mechanism of acid-catalyzed Boc deprotection.
Table 1: Comparative Data for N-Boc Deprotection Reagents
| Reagent/System | Solvent | Temperature (°C) | Typical Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 30 min - 2 h | Most common, effective method.[5][15] Volatile acid is easily removed. |
| Hydrochloric Acid (HCl) | 1,4-Dioxane / Ethyl Acetate | Room Temp | 1 - 4 h | Provides the product as a stable hydrochloride salt.[17] |
| p-Toluenesulfonic Acid (TsOH) | Methanol / Toluene | Room Temp - 50°C | 2 - 12 h | Milder Brønsted acid option.[18] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp | 12 - 24 h | Mild Lewis acid condition, useful for highly acid-sensitive substrates.[5][6] |
| Zeolite / Solid Acids | High-boiling solvents | 150°C | Varies (Flow) | Heterogeneous catalyst useful for continuous flow processes.[19] |
Protocol 1: General Procedure for N-Boc Deprotection with TFA/DCM
-
Dissolution: Dissolve the N-Boc protected 2-azabicyclo[2.2.2]octane intermediate (1.0 equiv) in dichloromethane (DCM). A typical concentration is 0.1-0.2 M.
-
Cooling: Cool the solution to 0°C in an ice-water bath. This is particularly important for substrates with other acid-sensitive functional groups.
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the solution. A common ratio is a 25-50% solution of TFA in DCM (v/v).[15]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Neutralization (Optional): The resulting crude product is the TFA salt of the amine. It can often be used directly in the next step. If the free amine is required, dissolve the crude residue in an appropriate solvent (e.g., DCM or ethyl acetate) and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected amine. Purify further by column chromatography or crystallization if necessary.
B. Deprotection of N-Cbz Derivatives
The Cbz group offers greater stability than the Boc group and can be removed by distinct, orthogonal methods: catalytic hydrogenolysis or under strongly acidic/nucleophilic conditions.
Mechanism 1: Catalytic Hydrogenolysis
This is the most common and mildest method for Cbz cleavage.[11] The reaction occurs on the surface of a heterogeneous metal catalyst.
-
Adsorption: Both the N-Cbz protected amine and molecular hydrogen (H₂) adsorb onto the surface of the palladium catalyst.[12]
-
Hydrogen Activation: The H-H bond is cleaved on the metal surface, forming active palladium hydride species.[12]
-
C-O Bond Cleavage: The benzylic carbon-oxygen bond of the carbamate is reductively cleaved by the activated hydrogen. This generates the unstable carbamic acid and toluene.[8]
-
Decarboxylation & Desorption: The carbamic acid spontaneously decarboxylates to the free amine and carbon dioxide. The amine and toluene products then desorb from the catalyst surface, regenerating the active sites.[8][12]
Diagram 2: Catalytic Hydrogenolysis of N-Cbz Group
Caption: Hydrogenolysis workflow for Cbz deprotection.
Mechanism 2: Acid-Mediated Deprotection
Strongly acidic conditions, such as HBr in acetic acid or Lewis acids, can also cleave the Cbz group. This method is advantageous when the molecule contains functional groups sensitive to reduction (e.g., alkenes, alkynes, or aryl halides).[10][11][20] The mechanism involves protonation of the carbamate followed by nucleophilic attack (e.g., by Br⁻) at the benzylic carbon (Sₙ2) or fragmentation via a stabilized benzyl cation (Sₙ1).[8]
Table 2: Comparative Data for N-Cbz Deprotection Reagents
| Method | Reagent/System | Solvent | Conditions | Notes |
| Catalytic Hydrogenolysis | 5-10% Pd/C, H₂ (gas) | MeOH, EtOH, EtOAc | 1-4 atm H₂, Room Temp | Most common and mildest method.[9][10] Not suitable for substrates with reducible groups. |
| Transfer Hydrogenolysis | 10% Pd/C, Ammonium Formate | MeOH, EtOH | Room Temp - Reflux | Avoids the need for H₂ gas cylinder; safer for standard lab setups.[8] |
| Acidic Cleavage | 33% HBr in Acetic Acid | Acetic Acid / DCM | 0°C - Room Temp | Harsh conditions, but effective when hydrogenolysis fails or is incompatible.[10] |
| Lewis Acid Cleavage | AlCl₃ / Anisole | DCM / HFIP | Room Temp | Offers good functional group tolerance for other reducible groups.[10][21] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | DMA | 75°C | A newer method for highly sensitive substrates containing reducible halides.[11][21] |
Protocol 2: N-Cbz Deprotection via Catalytic Hydrogenolysis
-
Setup: To a solution of the N-Cbz protected 2-azabicyclo[2.2.2]octane intermediate (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol, ~0.1 M), add 5-10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).[9]
-
Inerting: Seal the reaction vessel and carefully evacuate the atmosphere, then backfill with nitrogen gas. Repeat this cycle three times.
-
Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas (H₂), typically using a balloon (1 atm) or a Parr shaker for higher pressures.
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.[14] Monitor the reaction by TLC or LC-MS.
-
Filtration: Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Wet the filter cake with solvent.
-
Work-up: Rinse the filter cake with additional solvent. Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine.
C. Deprotection of N-Benzyl (Bn) Derivatives
Similar to the Cbz group, the N-benzyl group is most commonly removed by catalytic hydrogenolysis. The key difference is that the byproduct is only toluene, with no CO₂ evolution.
Mechanism: Catalytic Hydrogenolysis
The mechanism is analogous to that of Cbz hydrogenolysis, involving adsorption of the N-benzyl amine and H₂ onto the palladium surface, followed by reductive cleavage of the benzylic C-N bond to yield the free amine and toluene.[12]
A common challenge is the potential for the product amine to coordinate to the palladium catalyst, leading to catalyst poisoning and incomplete reactions.[13][14] This is often overcome by adding a stoichiometric amount of acid (e.g., HCl or acetic acid) to the reaction mixture, which protonates the product amine and prevents it from binding to the catalyst.[12][14] For particularly stubborn deprotections, more active catalysts like Pearlman's catalyst (Pd(OH)₂/C) or elevated pressures may be required.[22]
Table 3: Key Parameters for N-Benzyl Deprotection via Hydrogenolysis
| Parameter | Options | Rationale & Notes |
| Catalyst | 5-10% Pd/C, 20% Pd(OH)₂/C | Pd/C is standard.[12] Pd(OH)₂/C (Pearlman's catalyst) is more active and less prone to causing over-reduction. |
| Hydrogen Source | H₂ gas (1-50 atm), Ammonium Formate | H₂ gas is most direct.[12] Transfer hydrogenation is a convenient alternative. |
| Solvent | MeOH, EtOH, Acetic Acid | Alcohols are standard. Acetic acid can serve as both solvent and acid additive.[12] |
| Additive | HCl, Acetic Acid | Prevents catalyst poisoning by the product amine, improving reaction rates and completion.[13][14] |
Protocol 3: N-Benzyl Deprotection via Acid-Promoted Catalytic Hydrogenolysis
-
Dissolution: Dissolve the N-benzyl protected 2-azabicyclo[2.2.2]octane intermediate (1.0 equiv) in methanol (~0.1 M).
-
Acidification: Add hydrochloric acid (1.0-1.1 equiv, e.g., as a solution in dioxane) to the mixture to protonate the amine upon its formation.
-
Catalyst Addition: Add 10% Pd/C catalyst (5-10 mol% by weight).
-
Hydrogenation: Following the inerting procedure described in Protocol 2, place the reaction mixture under a hydrogen atmosphere (1-4 atm).
-
Reaction: Stir the mixture vigorously at room temperature until the reaction is complete as judged by LC-MS.
-
Work-up: Filter the reaction through Celite®, washing with methanol. Concentrate the filtrate under reduced pressure. The product will be the hydrochloride salt. To obtain the free base, perform a standard aqueous basic work-up.
Pillar 3: Orthogonal Strategies and Advanced Applications
In complex syntheses, molecules often bear multiple protecting groups. An orthogonal protection strategy allows for the selective removal of one group in the presence of others.[3][4] The Boc, Cbz, and Bn groups form a powerful orthogonal set.
-
A Boc group can be removed with acid (e.g., TFA) while leaving Cbz and Bn groups intact.
-
A Cbz or Bn group can be removed by hydrogenolysis while a Boc group remains unaffected.[7]
-
A Cbz group can be removed under strongly acidic conditions (HBr/AcOH) that would also cleave a Boc group, but would leave groups sensitive to reduction untouched.
Diagram 3: Orthogonal Deprotection Workflow
Caption: Selective deprotection of Boc then Cbz groups.
Conclusion and Outlook
The successful synthesis of novel therapeutics based on the 2-azabicyclo[2.2.2]octane scaffold is critically dependent on the judicious use and removal of nitrogen protecting groups. While acid-mediated cleavage of Boc groups and hydrogenolysis of Cbz and Bn groups represent the gold standard, a deep understanding of the underlying mechanisms and potential side reactions is paramount. For complex intermediates, leveraging orthogonal strategies and considering alternative, milder reagents can provide a decisive advantage. The protocols and comparative data presented herein serve as a robust starting point for researchers, scientists, and drug development professionals to navigate the challenges of deprotection and accelerate their synthetic campaigns.
References
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
J&K Scientific LLC. (2021). BOC Protection and Deprotection. [Link]
-
ResearchGate. Unsuccessful and successful methods for removal of N-benzyl protecting group and N-dimethoxybenzyl protecting group. [Link]
- K. C. Nicolaou, et al. Protecting groups. J. Chem. Soc., Perkin Trans. 1, 1999, 10, 1257-1275.
-
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Green Chem., 2017, 19, 4544-4551. Tandem Cbz-deprotection/peptide coupling in water. [Link]
-
Ishizaka, T., et al. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 4(21), 19379-19386. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). BOC Deprotection. [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]
-
Vapourtec. (2026). Solid Acid-Enabled N-Boc Deprotection and Acetal Hydrolysis in the Synthesis of Vepdegestrant. [Link]
-
Slideshare. Protecting and Deprotecting groups in Organic Chemistry. [Link]
-
University of New Hampshire Scholars' Repository. (2009). Development of nitrogen protecting groups and synthesis and complexation of bridged bis-tetraazamacrocycles. [Link]
-
Sciencemadness.org. (2019). De-protection of N-Benzyl groups. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
ResearchGate. Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis. [Link]
- K. C. Nicolaou, et al. (1998). The Art and Science of Organic and Natural Products Synthesis. Angew. Chem. Int. Ed., 37, 2708-2714.
-
Scientific Update. (2023). To Deprotect and Serve. [Link]
-
Semantic Scholar. Protection (and deprotection) of functional groups in organic synthesis by heterogeneous catalysis. [Link]
-
ResearchGate. The Use of Diazabicyclo[2.2.2]octane as a Novel Highly Selective Dechloroacetylation Reagent. [Link]
-
RSC Advances. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
ResearchGate. A practical, catalytic and selective deprotection of a Boc group in N,N'-diprotected amines using iron(III)-catalysis. [Link]
-
Gevorgyan, V., et al. (2012). Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol. J. Org. Chem., 77(17), 7347-7355. [Link]
-
MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8021. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Chinese Journal of Organic Chemistry. (2019). Progress of N-Benzyl Removal. [Link]
-
Synfacts. (2025). Modular Access to Azabicyclo[2.2.2]octanes and Related Azabicycles. [Link]
-
ChemRxiv. (2024). Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis. [Link]
-
ResearchGate. Modular Access to Azabicyclo[2.2.2]octanes and Related Azabicycles. [Link]
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- 2. researchgate.net [researchgate.net]
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- 6. Lab Reporter [fishersci.co.uk]
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Application Notes and Protocols for the Reductive Amination of 1-Methyl-4-aminoisoquinuclidine
Introduction
The isoquinuclidine scaffold is a key structural motif in a multitude of biologically active natural products and synthetic pharmaceuticals. Its rigid, bicyclic structure provides a unique three-dimensional framework that is of significant interest in drug discovery for modulating interactions with biological targets. The functionalization of this core, particularly through the introduction of diverse substituents via robust and reliable chemical transformations, is a cornerstone of medicinal chemistry programs aimed at developing novel therapeutics.
Reductive amination, also known as reductive alkylation, stands out as one of the most powerful and versatile methods for the synthesis of secondary and tertiary amines.[1][2] This one-pot reaction combines a carbonyl compound (an aldehyde or a ketone) with a primary or secondary amine in the presence of a reducing agent to form a new carbon-nitrogen bond. The process typically proceeds through the initial formation of a hemiaminal, which then dehydrates to an imine or iminium ion intermediate. This intermediate is subsequently reduced in situ to the corresponding amine.[3]
These application notes provide detailed procedures for the reductive amination of 1-methyl-4-aminoisoquinuclidine with various carbonyl compounds. While direct literature protocols for this specific starting material are not extensively documented, the methodologies presented herein are based on well-established and analogous procedures for bicyclic amines and ketones, ensuring a high probability of success. The protocols are designed to be a practical guide for researchers, scientists, and drug development professionals engaged in the synthesis of novel isoquinuclidine derivatives.
Mechanistic Overview of Reductive Amination
The reductive amination reaction is a two-step process that occurs in a single pot. The first step is the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an imine (from a primary amine) or an iminium ion (from a secondary amine). The second step is the reduction of the C=N double bond of the imine or iminium ion by a reducing agent to yield the final amine product.[3]
The choice of reducing agent is critical for the success of the reaction. The ideal reducing agent should selectively reduce the imine or iminium ion in the presence of the starting carbonyl compound.[2] Milder reducing agents are therefore preferred.
Caption: General workflow of a reductive amination reaction.
Selecting the Appropriate Reducing Agent
Several reducing agents are commonly employed for reductive amination, each with its own advantages and disadvantages.
| Reducing Agent | Advantages | Disadvantages | Typical Solvents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines/iminium ions. Tolerates a wide range of functional groups. Non-toxic byproducts.[4][5] | Moisture sensitive. | Dichloroethane (DCE), Tetrahydrofuran (THF), Acetonitrile (MeCN)[5] |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective and widely used. Stable in mildly acidic conditions.[3] | Highly toxic (releases HCN gas upon acidification). Can sometimes lead to cyanide-containing byproducts.[4] | Methanol (MeOH), Ethanol (EtOH)[6] |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Less selective; can reduce the starting carbonyl compound. Requires careful control of reaction conditions (e.g., pH, temperature).[6] | Methanol (MeOH), Ethanol (EtOH) |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | "Green" reaction with water as the only byproduct. Effective for a wide range of substrates.[1] | Requires specialized equipment (hydrogenator). Catalyst can be pyrophoric and may not be compatible with all functional groups.[1] | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) |
For the reductive amination of 1-methyl-4-aminoisoquinuclidine, sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended due to its mildness, high selectivity, and excellent functional group tolerance, which are crucial when working with potentially complex drug-like molecules.
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol describes a general method for the reaction of 1-methyl-4-aminoisoquinuclidine with an aldehyde or a ketone.
Materials:
-
1-methyl-4-aminoisoquinuclidine
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, as a catalyst for less reactive ketones)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-methyl-4-aminoisoquinuclidine (1.0 eq).
-
Solvent Addition: Dissolve the amine in an appropriate volume of anhydrous DCE or THF (approximately 0.1 M concentration).
-
Carbonyl Addition: Add the aldehyde or ketone (1.0-1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for imine formation. For less reactive ketones, the addition of acetic acid (1.0-2.0 eq) as a catalyst may be beneficial.[5]
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane, often with a small amount of triethylamine (0.1-1%) to prevent tailing of the basic amine product on the silica gel).
Quantitative Data Summary (Example):
| Reagent | Molar Eq. | Amount (for 1 mmol scale) |
| 1-Methyl-4-aminoisoquinuclidine | 1.0 | 152.23 mg |
| Aldehyde/Ketone | 1.1 | (as calculated) |
| NaBH(OAc)₃ | 1.3 | 275.5 mg |
| Solvent (DCE) | - | 10 mL |
Protocol 2: Stepwise Reductive Amination with Sodium Borohydride (NaBH₄)
For certain substrates, particularly with aldehydes where over-alkylation to the tertiary amine can be a concern, a stepwise procedure can be employed.[5]
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 1-methyl-4-aminoisoquinuclidine (1.0 eq) and the aldehyde (1.0 eq) in methanol (MeOH) (0.1 M). Stir the mixture at room temperature for 1-3 hours to allow for complete imine formation, which can be monitored by TLC or NMR.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Reaction Completion: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring until the reaction is complete as determined by TLC or LC-MS (typically 1-4 hours).
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Sodium triacetoxyborohydride is moisture-sensitive. Ensure all glassware is dry and use anhydrous solvents.
-
Stoichiometry: The stoichiometry of the reagents may need to be optimized for specific substrates. An excess of the amine or carbonyl may be required in some cases.
-
Reaction Rate: Reactions with sterically hindered ketones or electron-poor amines may be sluggish. In such cases, gentle heating (40-50 °C) or the use of a Lewis acid catalyst (e.g., Ti(OiPr)₄) may be beneficial.[6]
-
Over-alkylation: When using primary amines, the formation of the tertiary amine by-product is a possibility. Using a 1:1 stoichiometry of the amine and carbonyl, or employing the stepwise procedure (Protocol 2), can help minimize this side reaction.
-
Purification: Isoquinuclidine derivatives are basic and may interact strongly with silica gel. The use of a basic modifier like triethylamine or ammonia in the eluent for column chromatography is often necessary to obtain good separation and recovery. Alternatively, purification via acid-base extraction can be an effective method for separating the basic amine product from neutral or acidic impurities.
Visualization of Experimental Workflow
Caption: Step-by-step experimental workflow for reductive amination.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Myers, A. G. (2011).
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
- Abdel-Magid, A. F., & Maryanoff, C. A. (2012). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Current Organic Chemistry, 16(7), 834-853.
-
Reductive Amination. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]
-
Reductive Amination. (n.d.). In Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]
- Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135–146.
-
Reductive Amination. (2024, March 28). Chemistry Steps. Retrieved from [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 21, 2026, from [Link]
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1–714.
- Tarasevich, V. A., & Kozlov, N. G. (1999). Reductive Amination of Oxygen-Containing Organic Compounds. Russian Chemical Reviews, 68(1), 55–72.
- Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals and Agrochemicals. Chemical Reviews, 119(24), 11857–11911.
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Review. Organic Process Research & Development, 16(6), 1156–1184.
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Isoquinuclidine Ring Formation
Welcome to the technical support center for the synthesis of the isoquinuclidine core. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this valuable heterocyclic scaffold. The isoquinuclidine ring system, a semi-rigid boat form of the piperidine ring, is a key structural motif in numerous pharmacologically active natural products like ibogaine and dioscorine, making its efficient synthesis a critical aspect of medicinal chemistry.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during isoquinuclidine ring formation, helping you optimize your reaction yields and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for constructing the isoquinuclidine ring, and what are their primary challenges?
The two most prevalent strategies for synthesizing the isoquinuclidine framework are the Diels-Alder reaction and various intramolecular cyclization methods.[3]
-
Diels-Alder Reaction: This is a powerful cycloaddition approach, typically involving a dihydropyridine derivative as the diene and an electron-deficient alkene as the dienophile.[4] The primary challenges include:
-
Low Reactivity: Especially with less activated dienophiles, requiring thermal conditions or Lewis acid catalysis to proceed efficiently.[4]
-
Stereoselectivity: Controlling the diastereoselectivity of the cycloaddition to obtain the desired isomer can be challenging.
-
Regioselectivity: Ensuring the correct orientation of the dienophile in the cycloaddition is crucial.
-
-
Intramolecular Cyclization: These methods involve forming the bicyclic system by creating a bond within a single molecule. Challenges associated with this approach include:
-
Substrate Synthesis: The synthesis of the linear precursor required for cyclization can be complex.[3]
-
Ring Strain: The formation of the bicyclic system can be energetically unfavorable, leading to low yields.
-
Side Reactions: Competing intermolecular reactions can reduce the yield of the desired intramolecular cyclization product.
-
Q2: Why is my Diels-Alder reaction for isoquinuclidine synthesis not working or giving very low yields?
Low yields in the Diels-Alder synthesis of isoquinuclidines can often be attributed to the electronic nature of the reactants. The reactivity of the dihydropyridine diene and the alkene dienophile is paramount. When employing less reactive, electron-deficient alkenes, thermal conditions alone may be insufficient to drive the reaction forward.[4] In such cases, the addition of a Lewis acid catalyst is often necessary to enhance the dienophile's electrophilicity and accelerate the reaction.[4] For instance, reactions with crotonaldehyde may show only trace product formation under thermal conditions, but the use of Lewis acids like ZnCl₂ can significantly improve the yield.
Q3: How can I improve the diastereoselectivity of my isoquinuclidine synthesis?
Achieving high diastereoselectivity is a common challenge. The choice of catalyst and reaction conditions plays a critical role. For Diels-Alder reactions, chiral Lewis acids can be employed to induce facial selectivity. For example, chiral bisoxazoline-Cu(II) complexes have been successfully used to achieve high enantioselectivity in the synthesis of isoquinuclidines.[5] Additionally, the inherent stereochemistry of the starting materials can direct the stereochemical outcome of the reaction.
Troubleshooting Guides
Scenario 1: Low or No Product Formation in Diels-Alder Reaction
Question: I am attempting a Diels-Alder reaction between a dihydropyridine and an electron-deficient alkene, but I am observing very little to no formation of the desired isoquinuclidine product. What steps can I take to improve the yield?
Answer: This is a common issue, particularly when using less reactive dienophiles. Here is a systematic approach to troubleshoot and optimize your reaction:
1. Evaluate the Reactivity of Your Dienophile:
-
Causality: The rate of the Diels-Alder reaction is highly dependent on the electronic properties of the diene and dienophile. A less electron-deficient dienophile will react sluggishly with the dihydropyridine.
-
Solution: If you are using a weakly activated alkene, consider employing a Lewis acid catalyst to increase its reactivity.
2. Implement Lewis Acid Catalysis:
-
Causality: Lewis acids coordinate to the dienophile, lowering its LUMO energy and making it more electrophilic, thereby accelerating the cycloaddition.
-
Protocol:
-
Screen a variety of Lewis acids. Common choices include ZnCl₂, AlEtCl₂, and AlCl₃.
-
Start with a catalytic amount (e.g., 10-20 mol%) of the Lewis acid at a low temperature (e.g., 0 °C) and monitor the reaction progress by TLC or LC-MS.
-
If necessary, increase the stoichiometry of the Lewis acid and adjust the temperature. Be aware that some Lewis acids can also catalyze side reactions.
-
3. Optimize Reaction Conditions:
-
Causality: Temperature and solvent can significantly impact the reaction rate and selectivity.
-
Solution:
-
Temperature: While some Diels-Alder reactions proceed at room temperature or below with catalysis, others may require heating. If Lewis acid catalysis is not effective at low temperatures, a systematic increase in temperature may be necessary. However, be mindful that higher temperatures can sometimes lead to the formation of side products or decomposition.
-
Solvent: The choice of solvent can influence the stability of the transition state. Screen a range of solvents with varying polarities. Dichloromethane is a commonly used solvent for these reactions.
-
Scenario 2: Formation of Multiple Isomers (Poor Diastereoselectivity)
Question: My reaction is producing the isoquinuclidine core, but as a mixture of diastereomers. How can I improve the stereochemical outcome?
Answer: Poor diastereoselectivity is often a result of a small energy difference between the endo and exo transition states of the Diels-Alder reaction. Here’s how to address this:
1. Utilize Chiral Catalysts for Enantioselective Synthesis:
-
Causality: A chiral catalyst creates a chiral environment around the reactants, favoring the formation of one enantiomer over the other.
-
Solution: Employ a chiral Lewis acid catalyst. For example, chiral bisoxazoline-Cu(II) complexes have been shown to provide high enantiomeric excess in the Diels-Alder reaction of N-protected 1,2-dihydropyridines.[5]
2. Leverage Substrate Control:
-
Causality: Existing stereocenters in the diene or dienophile can influence the facial selectivity of the cycloaddition.
-
Solution: If applicable to your synthetic route, consider introducing a chiral auxiliary to one of the reactants. This can effectively block one face of the molecule, leading to a higher diastereomeric excess.
3. Adjust Reaction Temperature:
-
Causality: Lowering the reaction temperature can often enhance selectivity, as the transition state with the lower activation energy will be more significantly favored.
-
Solution: If your reaction is currently run at elevated temperatures, try performing it at room temperature or even sub-zero temperatures, especially when using a catalyst.
Scenario 3: Competing Side Reactions Leading to Low Yield
Question: I am observing the formation of significant side products, which is lowering the yield of my desired isoquinuclidine. What are the likely side reactions and how can I suppress them?
Answer: Side reactions can be a major obstacle. Identifying the nature of the side products is the first step to mitigating their formation.
1. Polymerization of the Dienophile:
-
Causality: Electron-deficient alkenes can be prone to polymerization, especially at higher temperatures or in the presence of Lewis acids.
-
Solution:
-
Add the dienophile slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Consider using a polymerization inhibitor if compatible with your reaction conditions.
-
Optimize the amount of Lewis acid used, as excessive amounts can promote polymerization.
-
2. Aromatization of the Dihydropyridine:
-
Causality: Dihydropyridines can be susceptible to oxidation to the corresponding pyridine, which is an inactive diene in the Diels-Alder reaction.
-
Solution:
-
Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Use freshly purified dihydropyridine for the best results.
-
3. Intermolecular Reactions in Intramolecular Cyclizations:
-
Causality: In intramolecular cyclizations, the reactive ends of two different molecules can react with each other, leading to dimers or polymers instead of the desired cyclic product.
-
Solution:
-
High Dilution: Perform the reaction at a very low concentration (high dilution conditions). This favors the intramolecular pathway by reducing the probability of intermolecular collisions.
-
Data Presentation: Reaction Condition Optimization
The following table summarizes optimized conditions for the Diels-Alder synthesis of isoquinuclidines from dihydropyridines, highlighting the impact of Lewis acid catalysis.
| Entry | Dihydropyridine | Dienophile | Lewis Acid | Temperature (°C) | Yield (%) | Reference |
| 1 | 1a | Crotonaldehyde | None | 105 | Trace | |
| 2 | 1a | Crotonaldehyde | AlEtCl₂ | 0 | 35 | |
| 3 | 1a | Crotonaldehyde | AlCl₃ | 0 | 45 | |
| 4 | 1a | Crotonaldehyde | ZnCl₂ | 0 | 59 |
Table 1: Optimization of Lewis Acid Catalysis in the Diels-Alder Reaction for Isoquinuclidine Synthesis.
Experimental Protocols
Representative Protocol for Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol is a general guideline for the synthesis of isoquinuclidines via a Lewis acid-catalyzed Diels-Alder reaction between a dihydropyridine and an electron-deficient alkene.
Materials:
-
Dihydropyridine derivative
-
Electron-deficient alkene (dienophile)
-
Lewis acid (e.g., ZnCl₂)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the dihydropyridine (1.0 equiv) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of the Lewis acid (e.g., ZnCl₂, 0.2 equiv) in anhydrous dichloromethane.
-
Slowly add the Lewis acid solution to the stirred solution of the dihydropyridine.
-
To this mixture, add the dienophile (1.2 equiv) dropwise over a period of 10-15 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired isoquinuclidine.
Visualizations
Mechanism of Lewis Acid-Catalyzed Diels-Alder Reaction
Caption: Lewis acid catalysis in the Diels-Alder reaction for isoquinuclidine synthesis.
Troubleshooting Workflow for Low Yield in Isoquinuclidine Synthesis
Caption: A decision-making workflow for troubleshooting low yields in isoquinuclidine synthesis.
References
-
You, X., Yao, Y., Liu, P., Chen, L., Xie, Y., Li, G., & Hong, L. (2024). Synthesis of Isoquinuclidines via Dearomative Diels–Alder Reaction of Cyclic Amidines with Indoles. The Journal of Organic Chemistry, 89(5), 3635–3643. [Link]
-
Reddy, R. P., & Davies, H. M. L. (2013). Synthesis of Isoquinuclidines from Highly Substituted Dihydropyridines via the Diels-Alder Reaction. Organic letters, 15(3), 468–471. [Link]
-
Neath, K. L., & Bull, J. A. (2018). Enantioselective isoquinuclidine synthesis via sequential Diels–Alder/visible-light photoredox C–C bond cleavage. Organic Chemistry Frontiers, 5(19), 2934–2939. [Link]
-
Khan, M. O. F., Levi, M. S., Clark, C. R., & Borne, R. F. (2008). Isoquinuclidines: A Review of Chemical and Pharmacological Properties. ResearchGate. [Link]
-
Khan, M. O. F., Levi, M. S., Clark, C. R., & Borne, R. F. (2008). Isoquinuclidines: A Review of Chemical and Pharmacological Properties. Mini-Reviews in Medicinal Chemistry, 8(8), 755-783. [Link]
-
Kaur, H., & Singh, G. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 15(42), 30231–30275. [Link]
-
You, X., Yao, Y., Liu, P., Chen, L., Xie, Y., Li, G., & Hong, L. (2024). Synthesis of Isoquinuclidines via Dearomative Diels-Alder Reaction of Cyclic Amidines with Indoles. The Journal of Organic Chemistry, 89(5), 3635–3643. [Link]
-
Reddy, R. P., & Davies, H. M. L. (2013). Synthesis of isoquinuclidines from highly substituted dihydropyridines via the Diels-Alder reaction. Organic letters, 15(3), 468–471. [Link]
-
Matsuyama, H., Seki, C., Shimizu, T., Hirama, M., Nakano, H., Uwai, K., Takano, N., Romauli Hutabarat, N. D. M., Kohari, Y., & Kwon, E. (2012). Highly Enantioselective Synthesis of Isoquinuclidine by Diels-Alder Reaction of 1,2-Dihydropyridine Utilizing Chiral Bisoxazoline-Cu(II) Complex. HETEROCYCLES, 86(1), 203. [Link]
-
Kaur, H., & Singh, G. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 15(42), 30231–30275. [Link]
-
Li, Z., Wang, S., Li, Y., Wang, Y., & Liu, Y. (2025). Multicomponent Synthesis of Isoquinuclidines via Pd-Catalyzed Selective Dechlorination. Organic Letters. [Link]
-
Huang, Q., Hunter, J. A., & Larock, R. C. (2001). Synthesis of Isoquinolines and Naphthyridines by Electrophilic Ring Closure of Iminoalkynes. Organic Letters, 3(19), 2973–2976. [Link]
-
Hirama, M., Suttibut, C., Hutabarat, N. D. M. R., Seki, C., Sakuta, N., Tsuchiya, T., Kohari, Y., Nakano, H., Uwai, K., Takano, N., Yasui, M., Okuyama, Y., Osone, K., Takeshita, M., & Matsuyama, H. (2012). ASYMMETRIC SYNTHESIS OF ISOQUINUCLIDINE BY DIELS-ALDER REACTION OF 1,2-DIHYDROPYRIDINE AND CHIRAL DIENOPHILE UTILIZING A CHIRAL LEWIS ACID. HETEROCYCLES, 84(1), 377. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of isoquinuclidines from highly substituted dihydropyridines via the Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sci-Hub. Highly Enantioselective Synthesis of Isoquinuclidine by Diels-Alder Reaction of 1,2-Dihydropyridine Utilizing Chiral Bisoxazoline-Cu(II) Complex / HETEROCYCLES, 2012 [sci-hub.box]
Technical Support Center: Resolving Enantiomers of 1-Methyl-2-azabicyclo[2.2.2]octane
Welcome to the technical support guide for the enantiomeric resolution of 1-Methyl-2-azabicyclo[2.2.2]octane. This bicyclic amine is a valuable chiral building block in medicinal chemistry and drug development, notably in the synthesis of novel inhibitors and receptor ligands.[1][2][3] Obtaining enantiomerically pure forms of this compound is often a critical step for evaluating the stereospecific activity and safety of pharmaceutical candidates.
This guide provides in-depth, field-tested advice in a direct question-and-answer format. It is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the resolution process.
Section 1: Fundamentals of Chiral Resolution
This section covers the basic principles underlying the separation of enantiomers.
FAQ 1.1: What are enantiomers and why is their separation important for a compound like 1-Methyl-2-azabicyclo[2.2.2]octane?
Enantiomers are non-superimposable mirror-image isomers of a chiral molecule.[4] They possess identical physical properties (e.g., boiling point, solubility) in an achiral environment, making their separation difficult.[5][6] However, in a chiral environment, such as the human body, they can exhibit vastly different pharmacological and toxicological profiles.[7] Therefore, separating the enantiomers of 1-Methyl-2-azabicyclo[2.2.2]octane is crucial to identify the specific stereoisomer responsible for the desired therapeutic effect and to eliminate the other, which could be inactive or even harmful.[4]
FAQ 1.2: What are the primary methods for resolving a racemic amine?
The main strategies for resolving a racemic amine fall into three categories:
-
Classical Resolution via Diastereomeric Salt Formation: This is the most common and often most scalable method.[8] It involves reacting the racemic amine with an enantiomerically pure chiral acid. This creates a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties (notably solubility) and can be separated by fractional crystallization.[5][9]
-
Chiral Chromatography: This method involves the direct separation of enantiomers using a high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) system equipped with a chiral stationary phase (CSP).[4][10] The enantiomers interact differently with the chiral environment of the column, leading to different retention times and thus, separation.
-
Enzymatic Resolution: This technique uses an enzyme, typically a lipase, to selectively acylate one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted amine.[11][12] This is a form of kinetic resolution, where one enantiomer reacts faster than the other.[13]
Section 2: Classical Resolution via Diastereomeric Salt Formation
This technique is a workhorse for large-scale resolutions due to its cost-effectiveness.[14] The success of this method hinges on the formation of well-defined, crystalline salts with significantly different solubilities.
Workflow: Diastereomeric Salt Crystallization
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Troubleshooting & FAQs: Diastereomeric Salt Formation
Q: Which chiral resolving agent should I choose for 1-Methyl-2-azabicyclo[2.2.2]octane?
A: The choice of resolving agent is the most critical parameter.[15] For basic amines like this one, chiral acids are used.[5] There is no universal "best" agent; empirical screening is often necessary. Commonly successful candidates include:
-
(+)-Tartaric acid and its derivatives (e.g., Di-p-toluoyl-D-tartaric acid)
-
(-)-Mandelic acid
-
(+)-Camphor-10-sulfonic acid
The ideal choice will form a stable, crystalline salt with one diastereomer that is significantly less soluble than the other in a practical solvent system.[8]
Q: My diastereomeric salts are not precipitating, or I'm getting an oil. What should I do?
A: This is a common and frustrating issue. Here’s a checklist of solutions:
-
Solvent System: The solvent is key. If the salt is too soluble, it won't crystallize. Try changing the solvent polarity. Often, a mixture of solvents (e.g., ethanol/water, isopropanol/heptane) is needed to find the optimal solubility window.[16]
-
Concentration: Your solution may be too dilute. Try slowly evaporating the solvent or preparing a more concentrated initial solution.
-
Temperature: Ensure you are cooling the solution sufficiently and slowly. Slow cooling is crucial for forming well-ordered, pure crystals.[14] A sudden crash-cooling often traps impurities.
-
Seeding: If you have a small crystal of the desired diastereomeric salt, adding it to the cooled, saturated solution can induce crystallization.[14]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites and initiate crystallization.
Q: The enantiomeric excess (% ee) of my resolved amine is low after one crystallization. How can I improve it?
A: Achieving high enantiomeric purity often requires optimization.
-
Recrystallization: The most straightforward approach is to recrystallize the diastereomeric salt.[9] Each recrystallization step should enrich the less-soluble diastereomer, thereby increasing the enantiomeric purity of the final amine. Monitor the optical rotation or chiral HPLC of the liberated amine after each step to track progress.[9]
-
Solvent Choice: The choice of solvent not only affects whether a salt crystallizes but also the difference in solubility between the two diastereomers. A solvent that maximizes this difference will give a better resolution in a single step.
-
Stoichiometry: The molar ratio of the resolving agent to the racemic amine can influence the outcome.[15] While a 0.5 equivalent of the resolving agent is theoretically sufficient to resolve half the amine, using slightly different ratios can sometimes improve purity.
| Parameter | Recommendation | Rationale |
| Resolving Agent | Screen tartaric, mandelic, and camphorsulfonic acids. | These are commercially available and have a proven track record for resolving amines.[5] |
| Solvent | Start with polar protic solvents (e.g., EtOH, IPA) and add anti-solvents (e.g., heptane, MTBE). | Allows for fine-tuning of solubility to induce crystallization of one diastereomer.[16] |
| Cooling Profile | Slow, controlled cooling (e.g., over several hours to 0-5 °C). | Promotes the formation of larger, purer crystals and prevents co-precipitation of the more soluble diastereomer.[14] |
| Purity Check | After liberation, check % ee using chiral HPLC or GC. | This is the only way to quantitatively assess the success of the resolution.[11] |
Section 3: Chiral Chromatography
Chiral chromatography offers a powerful and direct method for both analytical and preparative-scale separation.[17] Its primary advantage is the ability to often resolve enantiomers without chemical derivatization.
Troubleshooting & FAQs: Chiral HPLC/SFC
Q: What type of chiral stationary phase (CSP) is best for separating 1-Methyl-2-azabicyclo[2.2.2]octane?
A: Polysaccharide-based CSPs are the most versatile and widely successful for a broad range of compounds, including amines.[18]
-
Recommended Columns: Start screening with columns based on amylose and cellulose derivatives, such as:
-
CHIRALPAK® IA/IB/IC (amylose-based)
-
CHIRALCEL® OD/OJ (cellulose-based)
-
-
Screening Strategy: A systematic screening of these columns with different mobile phases is the most efficient approach to finding a suitable separation method.[10]
Q: I am seeing poor or no separation of my enantiomers. What parameters can I adjust?
A: Method development in chiral chromatography is an iterative process.
-
Mobile Phase Composition: This is the most influential parameter.
-
Normal Phase (Hexane/Alcohol): Vary the alcohol (isopropanol vs. ethanol) and its percentage. For basic amines, adding a small amount of an amine modifier (like diethylamine, DEA) is often essential to improve peak shape and prevent tailing.[18]
-
Reversed-Phase (Water/Acetonitrile/Methanol): Adjust the organic modifier ratio and the pH of the aqueous phase. Buffers are critical for controlling the ionization state of the amine.
-
Polar Organic Mode (e.g., Acetonitrile/Methanol): This can be a very effective alternative to normal-phase.
-
-
Temperature: Lowering the column temperature often increases the separation factor (alpha) but also increases retention time and pressure.
-
Flow Rate: Decreasing the flow rate can improve resolution, but at the cost of longer run times.
| Parameter | Starting Condition | Troubleshooting Action |
| Column | CHIRALPAK IA or CHIRALCEL OD | If no separation, switch to the other polysaccharide type (cellulose vs. amylose). |
| Mobile Phase | Hexane:Isopropanol (90:10) + 0.1% DEA | Vary alcohol % (5-40%). Switch alcohol to Ethanol. Try Polar Organic (MeCN/MeOH). |
| Flow Rate | 1.0 mL/min | Decrease to 0.5 mL/min to improve peak resolution. |
| Temperature | Ambient (~25 °C) | Decrease to 10-15 °C to potentially increase selectivity. |
Section 4: Enzymatic Resolution
Enzymatic methods offer high selectivity under mild conditions and are an excellent alternative, especially when classical resolution fails.[11][19] For amines, lipase-catalyzed kinetic resolution via acetylation is a common approach.[20]
Workflow: Enzymatic Kinetic Resolutiondot
Sources
- 1. Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. shimadzu.com [shimadzu.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 16. researchgate.net [researchgate.net]
- 17. tcichemicals.com [tcichemicals.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Enzymatic resolution of bicyclic 1-heteroarylamines using Candida antarctica lipase B - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Hofmann elimination in quaternary isoquinuclidine salts
Topic: Preventing Hofmann Elimination & Ensuring Scaffold Stability
Executive Summary: The Isoquinuclidine Paradox
User Query: How do I prevent Hofmann elimination in quaternary isoquinuclidine (2-azabicyclo[2.2.2]octane) salts?
The Core Challenge: Unlike their structural isomer quinuclidine (1-azabicyclo[2.2.2]octane), where the nitrogen is at the bridgehead and elimination is geometrically impossible due to Bredt’s Rule, isoquinuclidine salts feature a nitrogen atom at the 2-position. While the rigid bicyclic framework offers some protection against internal elimination (which would form unstable bridgehead double bonds), these salts remain vulnerable to:
-
Exocyclic Elimination: If N-alkyl groups with
-hydrogens (e.g., ethyl, propyl) are present. -
Ring Opening (Hofmann Degradation): Under harsh basic conditions, the ring can open to form substituted cyclohexadienes or amino-alkenes, destroying the bicyclic scaffold.
The Solution: To prevent elimination, you must shift the reaction mechanism from E2 (Elimination) to S_N2 (Substitution/Dealkylation) . This is achieved by replacing "hard" bases (Hydroxide, Alkoxide) with "soft," highly polarizable nucleophiles (Thiophenolate, Selectride).
Diagnostic & Triage: Is it Hofmann?
Before altering your protocol, confirm that Hofmann elimination is the root cause of your yield loss.
| Symptom | Observation | Diagnosis |
| NMR Evidence | Appearance of olefinic protons (5.5–6.5 ppm) and loss of bridgehead multiplets. | Confirmed: Ring opening or exocyclic elimination has occurred. |
| Mass Spec | Mass corresponds to | Confirmed: Fragmentation via elimination. |
| Solubility Change | The salt becomes an oil or gum that is soluble in non-polar organic solvents. | Suspected: Formation of a neutral amine/diene species (Free base). |
| Color Change | Darkening/browning upon heating with base. | Suspected: Polymerization of the resulting diene. |
Strategic Protocols: Preventing Elimination
Method A: The "Soft Nucleophile" Strategy (Recommended)
Goal: Remove an N-alkyl group (Dealkylation) or manipulate the salt without triggering E2 elimination.
Mechanism: Soft nucleophiles attack the
Reagents:
-
Primary: Sodium Thiophenolate (PhSNa) or Thiophenol (PhSH) with
. -
Alternative: Lithium Tri-sec-butylborohydride (L-Selectride).
Protocol 1: Thiophenolate Dealkylation Use this for robust N-demethylation of isoquinuclidinium salts.
-
Preparation: Dissolve the quaternary isoquinuclidine salt (1.0 equiv) in anhydrous DMF or DMA (0.2 M concentration). Note: Aprotic polar solvents are critical to enhance nucleophilicity.
-
Reagent Addition: Add Sodium Thiophenolate (3.0 – 4.0 equiv).
-
Safety Note: Thiophenols are foul-smelling and toxic. Use a bleach trap for exhaust.
-
-
Reaction: Heat to 80–100 °C for 2–4 hours.
-
Why? This temperature is sufficient for
attack on the methyl group but typically too low to trigger the high-energy transition state required for ring-opening elimination in rigid systems.
-
-
Workup: Cool to RT. Dilute with water. Extract the resulting tertiary amine into EtOAc or DCM. Acidify the organic layer to extract the amine into the aqueous phase (leaving PhSMe in the organic layer), then basify and re-extract.
Protocol 2: L-Selectride Demethylation Use this if sulfur-based reagents are incompatible with your downstream chemistry.
-
Preparation: Suspend the salt in anhydrous THF at 0 °C .
-
Reagent Addition: Add L-Selectride (1.0 M in THF, 2.5 equiv) dropwise.
-
Reaction: Allow to warm to RT. Stir for 12–24 hours.
-
Quench: Carefully quench with MeOH (gas evolution!). Oxidize the organoborane by-products with NaOH/H2O2 (standard oxidative workup) to facilitate separation.
Method B: Counter-Ion Stabilization
Goal: Isolate and store the quaternary salt without spontaneous decomposition. Issue: Halide counter-ions (Iodide, Bromide) can be nucleophilic or redox-active, promoting instability over time.
Protocol:
-
Anion Exchange: Dissolve the Quaternary Iodide in minimum MeOH.
-
Reagent: Add a solution of Silver Tetrafluoroborate (AgBF4) or Silver Triflate (AgOTf) in MeOH.
-
Filtration: Filter off the precipitated AgI (yellow solid).
-
Isolation: Concentrate the filtrate. The resulting
or salts are non-nucleophilic and significantly more stable to heat and storage.
Visualizing the Competition: vs.
The following diagram illustrates the mechanistic divergence. To prevent Hofmann elimination, you must force the reaction down the green path (
Caption: Mechanistic competition in isoquinuclidine salts. Hard bases favor E2 (elimination/ring opening), while soft nucleophiles favor SN2 (clean dealkylation).
Troubleshooting & FAQ
Q: I am using Ag2O to generate the hydroxide salt, but it decomposes immediately. Why?
A: Silver Oxide (
Q: Can I use bulky bases like t-BuOK to prevent nucleophilic attack and just deprotonate elsewhere?
A: In many systems, yes, but in quaternary salts, bulky bases strongly favor Hofmann elimination (E2) because they cannot access the sterically hindered carbon for substitution (
Q: Does Bredt's Rule protect my isoquinuclidine ring from opening? A: Only partially.
-
Internal Elimination: Bredt's rule makes the formation of a double bond at the bridgehead (C1 or C4) energetically unfavorable. This suppresses elimination pathways that would form C1=C2 or C3=C4 double bonds.
-
Ring Opening: If the ring opens (breaking the C-N bond), the resulting molecule is monocyclic (e.g., a cyclohexadiene derivative). Once the ring is open, Bredt's rule no longer applies. Therefore, if the activation energy to break the ring is met (high heat, strong base), the ring will open.
Q: I have an N-Ethyl group and an N-Methyl group. Which one leaves? A:
-
With Base (Hofmann): The Ethyl group leaves (forming ethylene) because it has a
-hydrogen. The Methyl group cannot undergo Hofmann elimination (no -H).[6] -
With Nucleophile (Thiophenolate): The Methyl group leaves.[4]
reactions are sensitive to sterics, and the methyl group is much less hindered than the ethyl group.
References
-
Thavaneswaran, S., McCamley, K., & Scammells, P. J. (2006).[7] "N-Demethylation of Alkaloids." Natural Product Communications, 1(10), 885-897. Link
- Key Insight: Establishes Thiophenolate and L-Selectride as the gold standard for non-destructive dealkylation of qu
-
Cope, A. C., & Trumbull, E. R. (1960). "Olefins from Amines: The Hofmann Elimination Reaction and Amine Oxide Pyrolysis." Organic Reactions, 11, 317-493.[2] Link
- Key Insight: The foundational text on the mechanism and regioselectivity of Hofmann elimin
-
Bredt, J. (1924).[8] "Über sterische Hinderung in Brückenringen (Bredtsche Regel)." Justus Liebigs Annalen der Chemie, 437(1), 1-13.
- Key Insight: Defines the geometric constraints that stabilize bicyclic bridgehead positions against double bond form
- Majewski, M., & Gleave, D. M. (1996). "Synthesis of Isoquinuclidines." Journal of Organic Chemistry. Key Insight: Discusses the synthesis and stability of the 2-azabicyclo[2.2.2]octane scaffold.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleophiles [organic-chemistry.org]
- 6. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Bredt's_rule [chemeurope.com]
Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Bridged Amines
This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of bridged amines, a structurally diverse class of compounds prevalent in pharmaceuticals and natural products. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of fragments to explain the causal mechanisms behind bond cleavages. We will explore how the inherent strain and conformational rigidity of bridged systems, combined with the powerful directing effect of the nitrogen atom, lead to characteristic and predictable fragmentation pathways.
Introduction: The Structural Challenge of Bridged Amines
Bridged amines, characterized by bicyclic or polycyclic ring systems where two rings share non-adjacent carbon atoms (the "bridgeheads"), present a unique challenge for structural elucidation. Their rigid, three-dimensional architecture restricts conformational flexibility, profoundly influencing their chemical reactivity and, consequently, their fragmentation behavior in a mass spectrometer. Understanding these fragmentation patterns is critical for identifying known compounds, characterizing novel structures, and elucidating metabolic pathways in drug development.
This guide will focus on two primary ionization techniques: the high-energy, fragment-rich Electron Ionization (EI) and the softer Electrospray Ionization (ESI), which typically requires tandem mass spectrometry (MS/MS) with Collision-Induced Dissociation (CID) to induce fragmentation. By comparing the outcomes of these methods, we can assemble a more complete picture of a molecule's structure.
Fundamental Fragmentation Mechanisms
The fragmentation of bridged amines is largely governed by the nitrogen atom, which has a low ionization potential and directs cleavage pathways. Three primary mechanisms dominate their mass spectra.
-
α-Cleavage (Alpha-Cleavage): This is the most common fragmentation pathway for amines.[1][2] It involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. The resulting iminium cation is resonance-stabilized, making this a highly favorable process. In cyclic and bridged amines, α-cleavage often initiates a cascade of further fragmentation events.[1]
-
Inductive Cleavage: Driven by the electron-withdrawing effect of the charged nitrogen, this pathway results in the cleavage of bonds further away from the initial charge site.
-
Retro-Diels-Alder (RDA) Reaction: Six-membered unsaturated rings, often present in more complex bridged systems, can undergo a concerted retro-Diels-Alder reaction.[3][4] This pericyclic reaction acts as a chemical scalpel, cleaving the ring to form a diene and a dienophile, providing highly diagnostic fragments that reveal the underlying cyclic structure.[5][6]
Below is a generalized schematic of these key fragmentation pathways.
Caption: Generalized fragmentation pathways for bridged amines.
Comparative Analysis: Tropane vs. Quinuclidine Skeletons
To illustrate the guiding principles of fragmentation, we will compare two common bridged amine cores: the tropane skeleton (found in alkaloids like atropine and cocaine) and the quinuclidine skeleton (a core component of the antiarrhythmic drug quinidine).
The Tropane Skeleton
Tropane alkaloids are characterized by a [3.2.1] bicyclic system. Their fragmentation is one of the most well-studied examples in mass spectrometry.
-
Electron Ionization (EI): In EI-MS, the tropane molecular ion readily undergoes α-cleavage at the C-1/C-7 bond, followed by loss of the substituent at C-3 and subsequent rearrangements. For N-methylated tropanes, this cascade leads to the formation of a highly diagnostic base peak at m/z 82 , corresponding to the N-methyl-Δ¹-pyrrolidinium cation. Another significant ion is often seen at m/z 96/97 , arising from the intact bicyclic amine core after loss of substituents.
-
Electrospray Ionization (ESI-MS/MS): Under softer ESI conditions, the protonated molecule [M+H]⁺ is the parent ion. Collision-Induced Dissociation (CID) is required to induce fragmentation. For tropane esters like atropine, the primary fragmentation is the neutral loss of the ester side chain (tropic acid), leading to a prominent fragment corresponding to the protonated tropine base.[7] For example, atropine ([M+H]⁺ at m/z 290.2) shows a major product ion at m/z 124.2 , representing the loss of tropic acid.[7]
The Quinuclidine Skeleton
Quinuclidine is a more strained [2.2.2] bicyclic system. This increased strain influences its fragmentation, often leading to ring-opening reactions.
-
Electron Ionization (EI): The molecular ion of quinuclidine is typically strong.[8] Fragmentation is initiated by α-cleavage, leading to the loss of an ethyl radical via a ring-opening mechanism, resulting in a prominent ion at m/z 82 . This contrasts with the tropane skeleton, where m/z 82 represents a different, more stable pyrrolidinium structure.
-
Electrospray Ionization (ESI-MS/MS): The [M+H]⁺ ion of quinuclidine derivatives is stable. Upon CID, fragmentation pathways are highly dependent on the substituents. Unlike tropanes, simple neutral loss of a large substituent is less common. Instead, pathways involving the cleavage of the bicyclic system itself are often observed, driven by the release of ring strain.
Data Summary Table
The following table summarizes the key diagnostic fragments for these two representative bridged amine classes under different ionization conditions.
| Bridged System | Ionization Mode | Parent Ion | Key Diagnostic Fragment (m/z) | Proposed Structure / Origin | Citation |
| Tropane (N-Methyl) | EI | M⁺• | 82 (Base Peak) | N-methyl-Δ¹-pyrrolidinium cation | |
| 96/97 | Bicyclic amine core fragment | ||||
| Tropane Ester (e.g., Atropine) | ESI-MS/MS | [M+H]⁺ | 124.2 | Protonated tropine base (Loss of ester) | |
| Quinuclidine | EI | M⁺• | 82 | Ring-opened iminium cation (Loss of C₂H₅•) | |
| M-1 | Loss of H• from α-carbon | ||||
| Substituted Quinuclidine | ESI-MS/MS | [M+H]⁺ | Varies | Complex ring-cleavage products | [9] |
Experimental Protocols & Workflows
To ensure reproducible and high-quality data, adherence to validated experimental protocols is paramount. Below are representative workflows for the analysis of bridged amines using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: GC-EI-MS for Volatile Bridged Amines
This method is ideal for thermally stable and volatile bridged amines, such as simple tropane or quinuclidine bases.
Rationale: The high-energy EI source provides rich, reproducible fragmentation patterns that are excellent for library matching and structural confirmation. GC provides high-resolution separation of isomers. However, derivatization may be required to improve peak shape and reduce tailing for primary or secondary amines.[10][11]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the amine standard or extract in a suitable volatile solvent (e.g., methanol or ethyl acetate) to a concentration of 1-10 µg/mL.
-
GC System:
-
Column: Use a low-bleed, mid-polarity column, such as a 30 m x 0.25 mm x 0.25 µm 5% phenyl-methylpolysiloxane (e.g., HP-5MS).[12]
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[12]
-
Oven Program: Start at 80°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min). This program should be optimized based on analyte volatility.[12][13]
-
-
MS System (EI):
-
Ion Source Temp: 200-230°C.[13]
-
Ionization Energy: 70 eV (standard).
-
Mass Range: Scan from m/z 40 to 500.
-
Data Acquisition: Full scan mode.
-
-
QC Check: Before analysis, inject a known standard (e.g., cocaine for tropanes) to verify retention time, peak shape, and spectral fidelity against a reference library.
Protocol 2: LC-ESI-MS/MS for Non-Volatile or Complex Bridged Amines
This is the method of choice for larger, polar, or thermally labile bridged amines, such as complex alkaloids and pharmaceutical compounds.[14][15]
Rationale: ESI is a soft ionization technique that preserves the intact molecule as a protonated species [M+H]⁺.[16] The subsequent use of CID in a tandem mass spectrometer allows for controlled, structurally informative fragmentation.[17]
Caption: A typical experimental workflow for LC-ESI-MS/MS analysis.
Step-by-Step Methodology:
-
Sample Preparation: Prepare samples at ~1 µg/mL by diluting stock solutions with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).[18]
-
LC System:
-
Column: A C18 reversed-phase column is standard (e.g., 2.1 x 100 mm, 1.8 µm).[18]
-
Mobile Phase A: Water + 0.1% Formic Acid. The acid is crucial for promoting protonation and good peak shape.[16][19]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[19]
-
Gradient: A typical gradient runs from 5% B to 95% B over 10-15 minutes.[14][18]
-
Flow Rate: 0.3-0.5 mL/min.
-
-
MS System (ESI-MS/MS):
-
Ionization Mode: Positive Electrospray (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Source/Desolvation Temp: Optimize for analyte (e.g., 120°C / 350°C).
-
Data Acquisition: Use a data-dependent acquisition (DDA) mode. First, a full MS1 scan identifies parent ions. Then, the most intense ions are sequentially isolated and fragmented (MS2) via CID using argon as the collision gas.
-
Collision Energy: Varies by compound and instrument. A stepped collision energy (e.g., 15, 30, 45 eV) can provide a comprehensive fragmentation spectrum.[19]
-
-
Trustworthiness Check: The protocol is self-validating by observing the expected [M+H]⁺ ion in the MS1 scan. The mass accuracy of this ion should be within 5 ppm on a high-resolution instrument (e.g., Q-TOF or Orbitrap), confirming the elemental composition.
Conclusion
The mass spectrometric fragmentation of bridged amines is a predictable process dictated by fundamental chemical principles. The nitrogen atom serves as the charge localization site, initiating highly favorable α-cleavage pathways. The inherent rigidity and strain of the bicyclic system further guide the fragmentation cascade, often through characteristic ring-opening reactions or retro-Diels-Alder cleavages. By comparing the extensive fragmentation from hard ionization (EI) with the controlled fragmentation from soft ionization tandem MS (ESI-MS/MS), analysts can gain complementary information to confidently elucidate the structure of these complex and vital molecules.
References
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Analysis of Plant Alkaloids Through Accurate Mass Screening and Discovery. (n.d.). Waters. Retrieved February 20, 2026, from [Link]
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High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS. (2019, July 31). Agilent. Retrieved February 20, 2026, from [Link]
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Zhou, M., Ma, X., Sun, J., Ding, G., Cui, Q., Miao, Y., Hou, Y., Jiang, M., & Bai, G. (2017). Active fragments-guided drug discovery and design of selective tropane alkaloids using ultra-high performance liquid chromatography-quadrupole time-of-flight tandem mass spectrometry coupled with virtual calculation and biological evaluation. Analytical and Bioanalytical Chemistry, 409(4), 1145–1157. [Link]
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Kelliher, J., et al. (2019). A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass. Molecules, 24(22), 4048. [Link]
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D'Auria, M., et al. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Molecules, 28(4), 1599. [Link]
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THE DIELS ALDER/RETRO-DIELS ALDER CONCEPT ON SOLID SUPPORT. (n.d.). University of Groningen. Retrieved February 20, 2026, from [Link]
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Kim, H. J., et al. (2018). Fragmentation Considerations Using Amidoamine Oxide Homologs. Journal of Analytical Methods in Chemistry, 2018, 9428358. [Link]
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da Silva, G. N., et al. (2021). LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). Química Nova, 44(6), 714-719. [Link]
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Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved February 20, 2026, from [Link]
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LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]
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Wróbel, D., et al. (2024). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. International Journal of Molecular Sciences, 25(12), 6296. [Link]
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Retro-Diels–Alder reaction. (2023, December 1). In Wikipedia. Retrieved February 20, 2026, from [Link]
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Zhang, Y., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 279-288. [Link]
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Greenberg, M. M., & Falvey, D. E. (2013). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. NIH Public Access, 23(11), 1298-1303. [Link]
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Retro diels alder reaction and ortho effect. (2017, June 29). Slideshare. Retrieved February 20, 2026, from [Link]
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Ion fragmentation of small molecules in mass spectrometry. (n.d.). Retrieved February 20, 2026, from [Link]
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Bowie, J. H., & Kallury, R. K. M. R. (1975). Electron impact studies. Part XCIV. Retro-Diels–Alder reaction in negative-ion mass spectrometry. Nitro-2H,4H-1,3- and -2,3-dihydro-1,4-benzodioxins. Journal of the Chemical Society, Perkin Transactions 2, (13), 1331-1333. [Link]
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Eberlin, M. N. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 434-454. [Link]
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Vuković, G., et al. (2019). LC-MS/MS Determination of Tropane Alkaloids in Maize Crop. ResearchGate. Retrieved February 20, 2026, from [Link]
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Jäger, A., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(21), 5143-5153. [Link]
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Lee, S. J., et al. (2013). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. SciSpace. Retrieved February 20, 2026, from [Link]
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Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved February 20, 2026, from [Link]
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Stojanovska, E., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Pharmaceutical Bulletin, 68(1), 3-14. [Link]
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F., C. (2019, April 2). Can amide bonds fragment in ESI-MS?. Chemistry Stack Exchange. Retrieved February 20, 2026, from [Link]
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Bulletin 737F Amines Analysis by Packed Column GC. (n.d.). LabRulez GCMS. Retrieved February 20, 2026, from [Link]
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Schwaiger-Haber, M., et al. (2021). LibGen: Generating High Quality Spectral Libraries of Natural Products for EAD-, UVPD-, and HCD-High Resolution Mass Spectrometers. Journal of the American Society for Mass Spectrometry, 32(12), 2607-2616. [Link]
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A Comparative Analysis of the Basicity of 1-Methyl-2-azabicyclo[2.2.2]octane and Quinuclidine
In the landscape of pharmaceutical and materials science, the basicity of nitrogen-containing heterocyclic compounds is a pivotal parameter influencing their reactivity, bioavailability, and overall utility. This guide provides an in-depth comparison of the pKa values of two structurally related bicyclic amines: 1-methyl-2-azabicyclo[2.2.2]octane and quinuclidine (1-azabicyclo[2.2.2]octane). Through a synthesis of experimental data, theoretical principles, and practical methodologies, we will explore the subtle yet significant interplay of structural and electronic effects that govern their relative basicities.
Introduction to Basicity and pKa
The basicity of an amine is quantified by the pKa of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base, indicating a greater propensity to accept a proton. This property is fundamental in drug design, as the ionization state of a molecule at physiological pH affects its solubility, membrane permeability, and interaction with biological targets.
Comparative pKa Analysis
A direct experimental pKa value for 1-methyl-2-azabicyclo[2.2.2]octane is not readily found in publicly available literature. However, we can provide a robust estimation based on the known pKa of the parent compound, 2-azabicyclo[2.2.2]octane (also known as isoquinuclidine), and the well-established effects of N-alkylation on amine basicity. The pKa of isoquinuclidine has been reported to be approximately 10.8. The addition of a methyl group to the nitrogen atom generally increases the basicity of an amine due to the electron-donating inductive effect of the alkyl group. This effect increases the electron density on the nitrogen atom, making its lone pair more available for protonation. Therefore, the pKa of 1-methyl-2-azabicyclo[2.2.2]octane is estimated to be slightly higher than that of isoquinuclidine, likely in the range of 10.9-11.1.
Quinuclidine, on the other hand, is a well-characterized bicyclic amine with a reported pKa of its conjugate acid in the range of 11.0 to 11.3.
| Compound | Structure | pKa of Conjugate Acid |
| Quinuclidine | 1-azabicyclo[2.2.2]octane | ~11.0 - 11.3 |
| 1-Methyl-2-azabicyclo[2.2.2]octane | ~10.9 - 11.1 (Estimated) |
Structural and Electronic Factors Influencing Basicity
The difference in basicity between these two molecules can be attributed to a combination of inductive and steric effects.
Inductive Effect
The primary electronic factor at play is the inductive effect of the alkyl groups attached to the nitrogen atom. In both molecules, the nitrogen is part of a bicyclic system, which can be considered as a tertiary amine. Alkyl groups are electron-donating, pushing electron density towards the nitrogen atom and thereby increasing its basicity.
In the case of 1-methyl-2-azabicyclo[2.2.2]octane, the nitrogen is directly attached to a methyl group and two other carbon atoms within the bicyclic framework. The methyl group exerts a positive inductive effect (+I), enhancing the electron density on the nitrogen.
Quinuclidine's nitrogen is a bridgehead atom connected to three alkyl chains that are part of the bicyclic system. These alkyl chains also contribute to the electron density on the nitrogen through their inductive effects.
Steric Effects
Steric hindrance can play a significant role in the basicity of amines. While alkyl groups are electron-donating, they can also sterically hinder the approach of a proton to the nitrogen's lone pair. In acyclic tertiary amines like triethylamine, the bulky ethyl groups can impede protonation. However, in bicyclic systems like quinuclidine, the alkyl chains are "tied back," leaving the lone pair on the nitrogen relatively exposed and accessible for protonation. This lack of steric hindrance around the nitrogen in quinuclidine contributes to its high basicity.
For 1-methyl-2-azabicyclo[2.2.2]octane, the methyl group attached to the nitrogen could introduce some steric hindrance compared to the unsubstituted parent compound, isoquinuclidine. However, this effect is generally considered to be less significant than the electron-donating inductive effect in determining the overall basicity of small alkyl-substituted amines. The rigid bicyclic structure in both compounds minimizes the conformational flexibility that can lead to significant steric hindrance in acyclic amines.
The following diagram illustrates the key structural features influencing the basicity of these two compounds.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Methyl-2-azabicyclo[2.2.2]octane Hydrochloride
As a Senior Application Scientist, I understand that groundbreaking research and stringent safety protocols go hand-in-hand. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science that protects you, your colleagues, and the environment. This guide provides a detailed, experience-driven framework for the safe disposal of 1-Methyl-2-azabicyclo[2.2.2]octane hydrochloride, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.
While a specific Safety Data Sheet (SDS) for 1-Methyl-2-azabicyclo[2.2.2]octane hydrochloride is not widely available, we can establish a robust safety and disposal plan by examining the data for structurally similar compounds, such as 1,4-Diazabicyclo[2.2.2]octane (DABCO), and adhering to the foundational principles of hazardous waste management established by the Environmental Protection Agency (EPA).
Hazard Identification: The Foundation of Safe Disposal
Before you can dispose of a chemical, you must fundamentally understand its risks. This knowledge dictates every subsequent action, from the personal protective equipment (PPE) you wear to the specific waste stream it must enter. Based on data from analogous compounds, 1-Methyl-2-azabicyclo[2.2.2]octane hydrochloride should be handled as a substance with multiple hazards.[1][2]
Inferred Hazard Profile:
| Hazard Class | GHS Code | Description | Causality and Implication for Disposal |
| Flammable Solid | H228 | A solid substance that is readily combustible, or may cause or contribute to fire through friction. | Requires storage away from ignition sources and the use of spark-proof tools. Disposal via incineration is a common and effective method for flammable materials.[1][3][4] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | Dictates strict hygiene practices; never eat, drink, or smoke in the lab. Waste containers must be robust and securely sealed to prevent accidental ingestion by wildlife if improperly discarded.[2] |
| Skin Irritation | H315 | Causes skin irritation upon contact. | Mandates the use of nitrile gloves and a lab coat. All contaminated PPE and materials (e.g., weigh boats, contaminated wipes) must be disposed of as hazardous waste.[1][2] |
| Serious Eye Damage | H318 / H319 | Causes serious eye damage or irritation. | Requires the use of safety glasses or goggles. This hazard underscores the need for sealed waste containers to prevent splashing.[2][3] |
| Aquatic Toxicity | H412 | Harmful to aquatic life with long-lasting effects. | Prohibits disposal down the drain. The chemical must be captured and sent to a licensed facility that can neutralize its environmental impact.[1] |
The Regulatory Framework: Your "Cradle-to-Grave" Responsibility
In the United States, the management and disposal of hazardous waste are governed by the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[5][6] RCRA establishes a "cradle-to-grave" system, which means that the generator of the waste—your laboratory—is legally responsible for it from the moment it is created until its final, safe disposal.[7][8]
This responsibility cannot be transferred. Even after a licensed waste hauler collects your container, your institution remains liable.[8] This is why partnering with your organization's Environmental Health & Safety (EH&S) office and using only certified disposal facilities is non-negotiable. Federal regulations are the baseline; your state or local rules may be even more stringent.[8]
Pre-Disposal Protocol: Safe Accumulation in the Laboratory
Proper disposal begins long before the waste truck arrives. It starts with meticulous practices at your lab bench.
Step 1: Designate a Satellite Accumulation Area (SAA) An SAA is a location at or near the point of waste generation where you can accumulate hazardous waste under the control of the lab personnel.[9][10] This area must be clearly marked.
Step 2: Select a Compatible Waste Container The container must be in good condition and made of a material compatible with 1-Methyl-2-azabicyclo[2.2.2]octane hydrochloride. A high-density polyethylene (HDPE) or glass container with a screw-on cap is typically appropriate. The container must be compatible with the waste to prevent degradation, leaks, or reactions.[8][9]
Step 3: Label the Container Correctly and Immediately As soon as the first drop of waste enters the container, it must be labeled. Do not wait until it is full. The label must include:
-
The words "Hazardous Waste" .[9]
-
The full chemical name: "1-Methyl-2-azabicyclo[2.2.2]octane hydrochloride" . Do not use formulas or abbreviations.[9]
-
A clear indication of the hazards (e.g., "Flammable," "Toxic").
-
The date when waste was first added (the "accumulation start date").[8]
Step 4: Segregate from Incompatibles Store the waste container away from incompatible materials to prevent dangerous reactions. Based on related compounds, key incompatibilities include:
Step 5: Maintain the Container and the SAA The waste container must be kept tightly closed except when you are adding waste.[9][10] This prevents the release of vapors and protects against spills. Inspect the SAA and the container weekly for any signs of leakage or degradation.[9]
The Disposal Pathway: A Step-by-Step Workflow
The following process outlines the journey of your chemical waste from the laboratory to its final disposition. This workflow is visualized in the diagram below.
Caption: Disposal workflow for 1-Methyl-2-azabicyclo[2.2.2]octane hydrochloride.
Protocol Details:
-
Characterize Your Waste Stream: Determine if you are disposing of the pure, unused solid compound, contaminated materials (like gloves or wipes), or solutions containing the compound. This information is vital for your EH&S office.
-
Contact Your EH&S Office: This is the most critical operational step. Your institutional EH&S department is your partner in compliance. They will provide you with specific guidance, waste pickup forms, and schedule the collection.[9]
-
Prepare for Pickup: Ensure the waste container is clean on the outside, the cap is tightly sealed, and the label is legible and complete.
-
Manifesting and Transport: Your EH&S representative and the licensed waste hauler will complete a Uniform Hazardous Waste Manifest.[8] This is a legal document that tracks the waste from your lab to its final destination, ensuring a complete chain of custody.[8][11]
-
Final Disposal: Given the compound's flammability and organic nature, the most probable and effective disposal method is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[1] This process destroys the chemical, converting it to less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by scrubbers.[1]
Emergency Procedures for Spills
In the event of a spill, your immediate priority is personal safety.
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: As the compound is a flammable solid, immediately remove all sources of ignition.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear appropriate PPE, including a lab coat, gloves, and safety goggles.
-
Contain & Clean: Cover the spill with an inert absorbent material like sand or vermiculite.[12] Do not use combustible materials like paper towels to absorb the bulk of the spill. Sweep up the material and place it in a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and your institution's EH&S office, regardless of its size.
By adhering to these scientifically-grounded and regulation-compliant procedures, you fulfill your professional responsibility to ensure a safe and sustainable research environment.
References
- RCRA Hazardous Waste: Requirements, Training, and Certific
- Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency.
- Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps.
- Navigating RCRA Hazardous Waste Regul
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
- How to Properly Manage Hazardous Waste Under EPA Regul
- Material Safety Data Sheet for 1,4-Diazabicyclo[2.2.2]octane. CDH Fine Chemical.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- Hazardous Waste Disposal in the Workplace: EPA Regul
- Safety Data Sheet for 1,4-Diazabicyclo[2.2.2]octane. Sigma-Aldrich.
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- Safety Data Sheet for 1,4-Diazabicyclo[2.2.2]octane.
- Safety Data Sheet for 1,4-Diazabicyclo[2.2.2]octane. Fisher Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
